Pasodacigib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2648721-77-9 |
|---|---|
Molecular Formula |
C24H23FN4O3 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-fluoro-1-methyl-4-[4-(5-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN4O3/c1-13-3-6-19-17(11-13)27-23(32-19)14-7-9-29(10-8-14)21-16-12-15(25)4-5-18(16)28(2)24(31)20(21)22(26)30/h3-6,11-12,14H,7-10H2,1-2H3,(H2,26,30) |
InChI Key |
MOHUWNQEDDJZJK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pasodacigib: A Technical Deep Dive into its Mechanism of Action as a Diacylglycerol Kinase Alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pasodacigib (BAY 2862789) is an orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα), a critical negative regulator of T cell receptor (TCR) signaling. By targeting DGKα, this compound aims to enhance anti-tumor immunity by promoting T cell activation, proliferation, and effector functions. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, preclinical data on related DGKα inhibitors, and relevant experimental methodologies.
Introduction: The Role of DGKα in Immune Regulation and Oncology
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial switch in lipid-mediated signal transduction. Within this family, DGKα is highly expressed in T lymphocytes and plays a pivotal role in downregulating T cell responses. In the tumor microenvironment, sustained TCR signaling is often suppressed, leading to T cell anergy or exhaustion. DGKα contributes to this immunosuppressive state by limiting the availability of DAG, a key second messenger that activates downstream pathways essential for T cell activation.
Furthermore, DGKα is overexpressed in various cancer types, where it can contribute to tumor cell survival, proliferation, and resistance to apoptosis. Therefore, inhibition of DGKα presents a dual-pronged therapeutic strategy: directly targeting cancer cell survival and reversing T cell dysfunction to enhance anti-tumor immunity. This compound has emerged as a clinical candidate based on this rationale and is currently undergoing Phase 1 clinical evaluation for advanced solid tumors (NCT05858164).
Molecular Mechanism of Action
This compound functions as a competitive inhibitor of DGKα, preventing the conversion of DAG to PA. This leads to an accumulation of DAG at the immunological synapse, thereby amplifying and sustaining TCR signaling.
Impact on T Cell Signaling Pathways
The primary mechanism of action of this compound is the potentiation of T cell activation. Upon TCR engagement, phospholipase C-γ1 (PLC-γ1) is activated, leading to the generation of DAG and inositol (B14025) trisphosphate (IP3). DAG recruits and activates several key signaling proteins, including:
-
Protein Kinase C theta (PKCθ): A critical component for the activation of the NF-κB pathway, which promotes T cell survival and cytokine production.
-
Ras guanyl nucleotide-releasing protein 1 (RasGRP1): Activates the Ras-MAPK pathway, leading to the expression of genes involved in T cell proliferation and differentiation.
-
Other C1 domain-containing proteins: These proteins are involved in various aspects of T cell function, including cytoskeletal rearrangement and adhesion.
By inhibiting DGKα, this compound ensures a sustained DAG signal, leading to prolonged activation of these downstream pathways. This results in enhanced T cell proliferation, increased production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a more robust cytotoxic T lymphocyte (CTL) response against tumor cells.
Preclinical Data (Representative DGKα Inhibitors)
While specific preclinical data for this compound is not publicly available, studies on other novel, potent, and selective DGKα inhibitors provide insight into the expected pharmacological profile. The following table summarizes in vitro potency data for representative DGKα inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | IL-2 Induction EC50 (nM) | Fold Induction (IL-2) | Reference |
| Compound 1 | DGKα | Enzymatic | 0.08 | 872 | 15 | [1] |
| Compound 2 | DGKα | Enzymatic | 0.11 | 1371 | 13 | [1] |
| Compound 4 | DGKα | Enzymatic | 0.27 | - | - | [1] |
Note: These compounds are not this compound but represent the current state of drug discovery for DGKα inhibitors.
Experimental Protocols
The following are representative protocols for key assays used in the preclinical evaluation of DGKα inhibitors.
DGKα Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DGKα.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where DGKα phosphorylates DAG to PA using ATP as a phosphate (B84403) donor. The amount of ADP is measured using a luminescence-based assay.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the DGKα enzyme, kinase buffer, and the test compound.
-
Initiate the kinase reaction by adding a mixture of DAG substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
T Cell Activation Assay (IL-2 Production)
This assay assesses the ability of a DGKα inhibitor to enhance T cell activation by measuring the production of IL-2.
Principle: Human peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells. In the presence of a DGKα inhibitor, the activation is expected to be enhanced, leading to increased IL-2 production, which is measured by ELISA.
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Test compound (e.g., this compound)
-
Human IL-2 ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value for IL-2 induction.
In Vivo Efficacy Models
The anti-tumor efficacy of DGKα inhibitors is typically evaluated in syngeneic mouse tumor models or in humanized mouse models bearing human tumor xenografts.
Example Model: MC38 Colon Adenocarcinoma Model
-
Animal: C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of MC38 cells.
-
Treatment: Once tumors are established, mice are treated with the DGKα inhibitor (e.g., via oral gavage), a vehicle control, and potentially in combination with other immunotherapies like anti-PD-1 antibodies.
-
Endpoints: Tumor growth is monitored over time. At the end of the study, tumors and spleens may be harvested for analysis of the tumor microenvironment and systemic immune responses (e.g., flow cytometry for tumor-infiltrating lymphocytes).
Conclusion
This compound represents a promising novel approach in cancer immunotherapy by targeting DGKα to unleash the full potential of the anti-tumor T cell response. Its mechanism of action, centered on the amplification of TCR signaling through the accumulation of DAG, has a strong scientific rationale. Preclinical studies with related DGKα inhibitors have demonstrated potent enzymatic and cellular activity. The ongoing clinical evaluation of this compound will be crucial in determining its safety, tolerability, and efficacy in patients with advanced solid tumors. The data generated from these trials will provide valuable insights into the therapeutic potential of DGKα inhibition in oncology.
References
Pasodacigib: A Technical Whitepaper on a Novel Diacylglycerol Kinase Alpha (DGKA) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pasodacigib (also known as BAY 2862789) is an investigational, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKA).[1][2] Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), this compound is currently in Phase 1 clinical development for the treatment of advanced solid tumors (NCT05858164).[2][3][4] DGKA is a critical enzyme that phosphorylates diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a key regulator of intracellular signaling pathways.[3][5][6] By inhibiting DGKA, this compound aims to enhance anti-tumor immunity through the activation of T-cells and may also exert direct anti-proliferative effects on cancer cells.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental methodologies.
Introduction to DGKA and Its Role in Cancer
Diacylglycerol kinase alpha (DGKA) is one of ten isoforms of the DGK enzyme family, which play a crucial role in lipid signaling.[3][6] DGKA catalyzes the conversion of the second messenger diacylglycerol (DAG) into phosphatidic acid (PA).[3][5] This enzymatic reaction has profound effects on cellular signaling:
-
Downregulation of DAG-mediated pathways: By consuming DAG, DGKA attenuates the signaling cascades dependent on this lipid messenger, most notably the pathways involving protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs).[5][6][7] In T-cells, this leads to a dampening of the T-cell receptor (TCR) signaling, which can result in a state of anergy or functional inactivation.[1][8]
-
Upregulation of PA-mediated pathways: The product of the DGKA reaction, PA, is itself a signaling molecule that can activate downstream effectors such as the mechanistic target of rapamycin (B549165) (mTOR) and regulate other oncogenic pathways.[1][3]
In the context of oncology, DGKA is a compelling therapeutic target for two primary reasons:
-
Immune Modulation: DGKA is highly expressed in T-lymphocytes and is a key negative regulator of TCR signaling.[1][3] Tumors can exploit this pathway to create an immunosuppressive microenvironment. Inhibition of DGKA in T-cells leads to an accumulation of DAG, which enhances and sustains TCR signaling, promoting T-cell activation, proliferation, cytokine production, and ultimately, a potent anti-tumor immune response.[1][2]
-
Direct Anti-Tumor Effects: DGKA is overexpressed in various cancer types, including glioblastoma and melanoma, where it contributes to cell survival, proliferation, and resistance to apoptosis.[1][3][9] Therefore, inhibiting DGKA may also have a direct cytotoxic or cytostatic effect on tumor cells.[2]
This compound (BAY 2862789)
This compound is a potent and selective inhibitor of the DGKA isoenzyme.[1][2]
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₃FN₄O₃ | [10] |
| Molecular Weight | 434.47 g/mol | [10] |
| Alias | BAY 2862789 | [2][3] |
| Bioavailability | Orally bioavailable | [1] |
Mechanism of Action
This compound competitively binds to and blocks the activity of DGKA.[1] This inhibition prevents the conversion of DAG to PA, leading to the accumulation of DAG in the cell membrane.[2] The primary consequences of this action, particularly in T-cells, are the enhancement of TCR signaling, restoration of T-cell function, and the promotion of a cytotoxic T-lymphocyte response against tumor cells.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant DGKA inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | Value | Equivalent IC₅₀ | Reference |
| This compound | hDGKA | Biochemical | pIC₅₀ = 9.3 | 0.5 nM | [2] |
Table 2: In Vitro Potency of Other Notable DGKA Inhibitors
| Compound | Target(s) | IC₅₀ | Notes | Reference |
| ISM4312A | hDGKA | 120 pM | High selectivity over other kinases and 5-HT receptors. | [10] |
| Compound 16 | hDGKA | 1.1 nM | Good oral bioavailability in mice. | [11] |
| R59022 | Type I DGK | ~18-25 µM | Poor selectivity and in vivo properties. | [12] |
| R59949 | Type I DGK | ~18 µM | Poor selectivity and in vivo properties. | [12] |
Preclinical and Clinical Development
This compound has demonstrated significant anti-tumor efficacy in preclinical syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[2] These promising preclinical results have supported its advancement into clinical trials.[2]
A first-in-human, Phase 1 dose-escalation study (NCT05858164) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[5][13] The trial is active but is no longer recruiting participants.[5] As of late 2025, the results of this study have not been publicly disclosed.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on the literature for DGKA inhibitor evaluation, the following sections describe representative methodologies.
Biochemical DGKA Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the activity of DGKA by measuring the amount of ADP produced during the phosphorylation of DAG. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[14][15]
Principle: The assay is performed in two steps. First, the DGKA enzyme, lipid substrate (DAG), ATP, and the test inhibitor are incubated together. The DGKA reaction produces ADP. In the second step, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the produced ADP back into ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the initial DGKA activity.
Materials:
-
Recombinant human DGKA enzyme
-
DGKA Reaction Buffer (containing buffer salts, DTT, and MgCl₂)
-
1,2-dilauroyl-sn-glycerol (DLG) as substrate[14]
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the DGKA enzyme, substrate (DLG), and reaction buffer to the wells of the assay plate.
-
Add the diluted test inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete excess ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based T-Cell Activation Assay (IL-2 Production)
This assay measures the ability of a DGKA inhibitor to enhance T-cell activation, using the production of Interleukin-2 (IL-2) as a primary readout.[10][16]
Principle: Primary human T-cells (or a T-cell line like Jurkat) are stimulated through their TCR (e.g., using anti-CD3/CD28 antibodies). In the presence of a DGKA inhibitor, the TCR signaling is potentiated, leading to increased production and secretion of IL-2 into the cell culture supernatant. The amount of secreted IL-2 is then quantified using an ELISA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
T-cell enrichment kit (optional)
-
RPMI-1640 culture medium supplemented with FBS, L-glutamine, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
(Optional) Purify CD4+ or CD8+ T-cells using a negative selection kit.
-
Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells to remove unbound antibody.
-
Resuspend the T-cells in culture medium and add them to the coated wells.
-
Add soluble anti-CD28 antibody to the wells.
-
Add serial dilutions of the test inhibitor. Include a DMSO vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
Signaling Pathways
References
- 1. Facebook [cancer.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. BAY-2862789 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. oncology.medicalaffairs.bayer.com [oncology.medicalaffairs.bayer.com]
- 5. An Open-label, Phase 1, First-in-human, Dose Escalation Study to Evaluate the Safety, Tolerability, Maximum Tolerated or Administered Dose, Pharmacokinetics, Pharmacodynamics, and Tumor Response Profile of the Diacylglycerol Kinase Alpha Inhibitor (DGKαi) BAY 2862789 in Participants With Advanced Solid Tumors - AdisInsight [adisinsight.springer.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. NCT05858164 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. DGKA Kinase Enzyme System [worldwide.promega.com]
- 16. DGKA | Insilico Medicine [insilico.com]
Pasodacigib: A Technical Guide to the Diacylglycerol Kinase Alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pasodacigib (BAY 2862789) is a potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα). Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), this compound is currently under investigation as a novel immuno-oncology agent.[1] By targeting DGKα, this compound modulates key signaling pathways in both T cells and cancer cells, leading to a dual mechanism of action: enhancement of anti-tumor immunity and direct anti-proliferative effects on tumors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways and workflows.
Introduction to Diacylglycerol Kinase Alpha (DGKα)
Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in a multitude of cellular signaling pathways. DGKα, in particular, has emerged as a key regulator of T cell activation and a promising therapeutic target in oncology. In T cells, DGKα acts as a negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, the production of DAG is essential for the activation of downstream signaling cascades that lead to T cell proliferation, cytokine production, and cytotoxic activity. DGKα attenuates this signal by converting DAG to PA, thereby dampening the T cell response and potentially leading to a state of anergy or exhaustion, which can be exploited by tumors to evade immune surveillance. Furthermore, DGKα is overexpressed in various cancer types, where it contributes to cell survival, proliferation, and resistance to apoptosis.
This compound (BAY 2862789)
This compound is a novel investigational drug designed to selectively inhibit the enzymatic activity of DGKα. Its development is rooted in the therapeutic hypothesis that inhibiting DGKα can reinvigorate the anti-tumor immune response and concurrently exert direct cytotoxic effects on cancer cells.
Chemical Properties
| Property | Value |
| Chemical Formula | C24H23FN4O3 |
| Molecular Weight | 434.47 g/mol |
| CAS Number | 2648721-77-9 |
| Synonyms | BAY 2862789, Pasodacigibum |
| IUPAC Name | 6-fluoro-1-methyl-4-(4-(5-methylbenzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide |
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant DGKα inhibitors.
Table 1: In Vitro Potency of DGKα Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound (BAY 2862789) | Human DGKα | Biochemical Assay | 0.5 | [1] |
| Compound 16 | DGKα | ADP-Glo | 0.27 | [2] |
| Compound 1 | DGKα | ADP-Glo | 0.08 | [3] |
| Compound 2 | DGKα | ADP-Glo | 0.11 | [3] |
Table 2: Cellular Activity of DGKα Inhibitors
| Compound | Cell Type | Assay | Endpoint | EC50 (µM) | Fold Induction | Reference |
| Compound 1 | Human PBMCs | IL-2 Induction | IL-2 Release | 0.53 | 18 | |
| Compound 5 | Human PBMCs | IL-2 Induction | IL-2 Release | 0.23 | 6.2 | |
| Compound 7 | Human PBMCs | IL-2 Induction | IL-2 Release | 0.48 | 7.7 | |
| DGKα inhibitor | OT-1 CD8+ T cells | ELISA | IL-2 Production | - | >2-fold increase |
Table 3: In Vivo Efficacy of DGKα Inhibitors
| Model | Treatment | Effect | Reference |
| Murine Hepatoma (Hepa1-6) | DGKα inhibitor | Significant suppression of tumor size | |
| Syngeneic Mouse Models (F9, MB49) | DGKζ inhibitor (BAY 2965501) | Maximal anti-tumor effect | |
| Syngeneic Mouse Model (MC38) | DGKα/ζ dual inhibition | Additional anti-tumor benefit |
Signaling Pathways and Experimental Workflows
DGKα Signaling Pathway in T-Cells
The following diagram illustrates the central role of DGKα in modulating T-cell receptor signaling. Inhibition of DGKα by this compound leads to an accumulation of DAG, thereby amplifying downstream signals that promote T-cell activation.
References
Pasodacigib Signaling Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasodacigib is an investigational small molecule inhibitor targeting Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T-cell activation.[1][2] By inhibiting DGKα, this compound aims to enhance and sustain the immune response against tumors.[2] This document provides an in-depth technical guide on the core signaling pathway modulated by this compound, its mechanism of action, relevant experimental methodologies for its characterization, and a framework for understanding its quantitative profile.
Introduction to Diacylglycerol Kinase Alpha (DGKα) Signaling
Diacylglycerol Kinase (DGK) enzymes are a family of intracellular lipid kinases that phosphorylate diacylglycerol (DAG) to generate phosphatidic acid (PA). There are ten mammalian DGK isoforms, with DGKα and DGKζ being predominantly expressed in T-cells.
In the context of immunology, DGKα acts as a crucial checkpoint in T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of Phospholipase C-γ1 (PLC-γ1). PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.
DAG is essential for the activation and membrane recruitment of several critical downstream effectors, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1). This cascade ultimately leads to the activation of transcription factors like NF-κB and AP-1, which drive T-cell activation, proliferation, and effector functions.
DGKα terminates this DAG-mediated signal by converting DAG to PA. This action effectively dampens the TCR signal, preventing T-cell hyperactivation and inducing a state of anergy (unresponsiveness). In the tumor microenvironment, this negative feedback loop can be exploited by cancer cells to evade immune destruction.
Mechanism of Action: this compound
This compound is a selective inhibitor of DGKα.[1][2] Its mechanism of action is centered on blocking the enzymatic function of DGKα, thereby preventing the conversion of DAG to PA.
The key consequences of DGKα inhibition by this compound are:
-
Sustained DAG Signaling: Accumulation of DAG at the immune synapse.
-
Enhanced T-Cell Activation: Prolonged and amplified activation of DAG effectors like PKCθ and RasGRP1.
-
Overcoming Anergy: Restoring the responsiveness of anergic T-cells.
By potentiating the TCR signal, this compound is hypothesized to promote a robust and durable anti-tumor immune response.[2]
The this compound Signaling Pathway
The "this compound signaling pathway" refers to the TCR signaling cascade as modulated by the inhibition of DGKα. The diagram below illustrates the sequence of events from TCR engagement to gene transcription, highlighting the intervention point of this compound.
Quantitative Data
Specific quantitative data for this compound, such as half-maximal inhibitory concentration (IC50) against DGKα, binding affinity (Ki), or cellular potency (EC50), are not yet widely available in the public domain. Such data are typically disclosed during scientific conferences or in peer-reviewed publications following the completion of preclinical and early-phase clinical studies.
For context, a typical data profile for a potent and selective kinase inhibitor would be presented as follows.
Table 1: Representative Quantitative Profile for a DGKα Inhibitor
| Parameter | Description | Representative Value |
|---|---|---|
| DGKα IC50 | Concentration of inhibitor required to reduce DGKα enzymatic activity by 50% in a biochemical assay. | < 10 nM |
| DGK Isoform Selectivity | Fold-selectivity for DGKα over other DGK isoforms (e.g., DGKζ, DGKγ). | > 100-fold vs. other isoforms |
| Kinome Selectivity | Selectivity against a broad panel of other human kinases to assess off-target activity. | High selectivity (e.g., S-score(10) < 0.05) |
| Cellular EC50 | Effective concentration to achieve 50% of maximal effect in a cell-based assay (e.g., pERK induction). | < 100 nM |
| T-Cell Proliferation EC50 | Effective concentration to achieve 50% of maximal T-cell proliferation in response to stimulation. | < 100 nM |
Note: The values presented are for illustrative purposes only and do not represent actual data for this compound.
Key Experimental Protocols
The characterization of a DGKα inhibitor like this compound involves a series of biochemical, cellular, and functional assays. Below are detailed methodologies for key experiments.
In Vitro DGKα Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant DGKα enzyme.
Methodology:
-
Reagents: Recombinant human DGKα, lipid vesicles containing DAG and phosphatidylserine, ATP (with γ-³²P-ATP tracer), kinase buffer, this compound dilutions.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, add recombinant DGKα enzyme to the this compound dilutions and incubate briefly at room temperature. c. Initiate the kinase reaction by adding the DAG-containing lipid vesicles and ATP mixture. d. Allow the reaction to proceed for 30-60 minutes at 30°C. e. Terminate the reaction by adding a stop solution (e.g., EDTA). f. Spot the reaction mixture onto a filter paper or perform lipid extraction to separate the phosphorylated product (³²P-PA) from the unreacted γ-³²P-ATP. g. Quantify the amount of ³²P-PA formed using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Downstream TCR Signaling
Objective: To measure the effect of this compound on the phosphorylation of downstream signaling molecules (e.g., ERK, S6) in T-cells.
Methodology:
-
Cell Culture: Culture human primary T-cells or a T-cell line (e.g., Jurkat) under standard conditions.
-
Procedure: a. Pre-treat T-cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. b. Stimulate the T-cells with an anti-CD3/CD28 antibody cocktail for a short duration (e.g., 5-30 minutes). c. Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Determine protein concentration using a BCA or Bradford assay. e. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane with 5% BSA or non-fat milk in TBST. g. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated S6 (p-S6), total S6, and a loading control (e.g., β-actin). h. Wash the membrane and incubate with HRP-conjugated secondary antibodies. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
T-Cell Proliferation Assay
Objective: To assess the functional consequence of DGKα inhibition on T-cell proliferation.
Methodology:
-
Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits.
-
Procedure: a. Label the isolated T-cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet. b. Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibodies. c. Add soluble anti-CD28 antibody and serial dilutions of this compound or vehicle control to the wells. d. Culture the cells for 3-5 days at 37°C in a CO₂ incubator. e. Harvest the cells and analyze by flow cytometry.
-
Data Analysis: Gate on the live, single-cell population. Proliferation is measured by the dilution of the tracking dye; each peak in the histogram represents a cell division. Calculate the percentage of divided cells or the division index for each condition.
References
Pasodacigib: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasodacigib (BAY 2862789) is an investigational small molecule inhibitor targeting Diacylglycerol Kinase Alpha (DGKα), a critical regulator of immune cell function and oncogenic signaling. This document provides an in-depth technical overview of the target identification and validation of this compound, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing the core signaling pathways and experimental workflows.
Introduction
Diacylglycerol Kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in lipid second messenger signaling. The alpha isoform, DGKα, is highly expressed in T lymphocytes and various cancer cells. In the tumor microenvironment, DGKα is implicated in promoting T-cell anergy and contributing to immune evasion.[1] Furthermore, DGKα activity supports cancer cell proliferation and survival through modulation of key oncogenic pathways.[2][3][4] this compound has emerged as a potent and selective inhibitor of DGKα, with the potential for a dual mechanism of action: directly targeting tumor cells and enhancing anti-tumor immunity.[2]
Target Identification
The primary molecular target of this compound has been identified as Diacylglycerol Kinase Alpha (DGKα). This was determined through a series of biochemical and cellular assays designed to assess its inhibitory activity and selectivity.
Biochemical Potency
The inhibitory potency of this compound against DGKα was quantified, yielding a pIC50 of 9.3. This corresponds to a half-maximal inhibitory concentration (IC50) of approximately 0.5 nM, indicating high potency at the enzymatic level.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| This compound | DGKα | Biochemical | 9.3 | ~0.5 |
Table 1: Biochemical Potency of this compound against DGKα.
Signaling Pathway
This compound exerts its effects by inhibiting DGKα, thereby modulating downstream signaling pathways in both immune and cancer cells.
T-Cell Activation Pathway
In T-cells, T-cell receptor (TCR) stimulation leads to the production of DAG. DGKα terminates this signal by converting DAG to PA. By inhibiting DGKα, this compound sustains DAG signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.
Cancer Cell Signaling Pathway
In cancer cells, DGKα and its product, PA, are involved in activating pro-survival and proliferative pathways such as the mTOR and HIF-1α pathways. Inhibition of DGKα by this compound can lead to the suppression of these pathways, resulting in reduced tumor growth and survival.
Target Validation Experimental Workflow
The validation of DGKα as the target of this compound follows a multi-step experimental workflow, progressing from in vitro biochemical assays to cellular and in vivo models.
Detailed Experimental Protocols
The following are representative protocols for the key assays used in the target validation of a DGKα inhibitor like this compound.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human DGKα enzyme
-
Substrate: Diacylglycerol (DAG)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or test compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of the DGKα enzyme solution to each well of the assay plate.
-
Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing DAG and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.[5]
Materials:
-
HEK293 cells
-
Plasmid encoding DGKα fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ fluorescent tracer specific for DGKα
-
This compound (or test compound)
-
Opti-MEM™ I Reduced Serum Medium
-
384-well white assay plates
Procedure:
-
Transfect HEK293 cells with the DGKα-NanoLuc® fusion plasmid.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the NanoBRET™ tracer to all wells.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add Nano-Glo® Substrate to generate the luminescent signal.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio and determine the cellular IC50 value, which reflects the displacement of the tracer by this compound.
Cellular Functional Assay: T-Cell Activation (IL-2 Release)
This assay assesses the functional consequence of DGKα inhibition by measuring the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound (or test compound)
-
RPMI-1640 medium supplemented with 10% FBS
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Plate the PBMCs or Jurkat cells in the 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response).
Conclusion
The identification and validation of DGKα as the primary target of this compound are supported by robust biochemical and cellular data. Its high potency and dual mechanism of action, targeting both cancer cell signaling and T-cell-mediated immunity, position this compound as a promising therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DGKα inhibitors. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diacylglycerol kinase alpha is a critical signaling node and novel therapeutic target in glioblastoma and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting Diacylglycerol Kinase Alpha in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
The Role of Pasodacigib in T Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasodacigib (BAY 2862789) is an investigational small molecule inhibitor targeting diacylglycerol kinase alpha (DGKα), a critical negative regulator of T cell receptor (TCR) signaling.[1] By inhibiting DGKα, this compound aims to enhance and sustain T cell activation, representing a promising strategy in cancer immunotherapy to overcome tumor-induced immunosuppression and improve anti-tumor immune responses. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on T cell subsets and cytokine production, and detailed experimental protocols for evaluating its activity.
Core Mechanism: Potentiation of T Cell Receptor Signaling
T cell activation is initiated by the engagement of the T cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC) on antigen-presenting cells (APCs). This interaction triggers a signaling cascade that leads to T cell proliferation, differentiation, and effector functions. A key second messenger in this pathway is diacylglycerol (DAG), which activates crucial downstream signaling molecules, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs).[2][3]
DGKα acts as a crucial checkpoint in this pathway by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[4] This enzymatic activity effectively dampens the T cell response and can lead to a state of T cell anergy or exhaustion, particularly within the tumor microenvironment where DGKα expression is often upregulated.[5][6]
This compound, as a DGKα inhibitor, blocks this conversion of DAG to PA. This leads to an accumulation of DAG at the immune synapse, resulting in sustained and amplified signaling through the Ras-ERK and PKCθ-NFκB pathways. The potentiation of these pathways ultimately leads to enhanced T cell activation, proliferation, and effector functions.[1][4]
Signaling Pathway of this compound-Mediated T Cell Activation
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. pnas.org [pnas.org]
- 3. DGKζ exerts greater control than DGKα over CD8+ T cell activity and tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinase α inactivation is an integral component of the costimulatory pathway that amplifies TCR signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Unraveling the Complex Crosstalk: A Technical Guide to Pasodacigib and the Hedgehog Signaling Pathway
For Immediate Release
A Deep Dive into the Indirect Interaction Between the Diacylglycerol Kinase Alpha Inhibitor, Pasodacigib, and the Developmentally Crucial Hedgehog Signaling Pathway, Offering Perspectives for Researchers, Scientists, and Drug Development Professionals.
This technical guide elucidates the mechanism of action of the Diacylglycerol Kinase alpha (DGKα) inhibitor, this compound, and explores its potential for indirect interaction with the Hedgehog (Hh) signaling pathway. While not a direct inhibitor of the Hedgehog pathway component Smoothened (SMO), this compound's influence on key cellular signaling nodes, particularly the PI3K/Akt/mTOR axis, presents a compelling case for a functional crosstalk with significant implications for cancer therapy. This document provides a comprehensive overview of the involved pathways, quantitative data on relevant inhibitors, detailed experimental protocols for investigating this interaction, and visual representations of the signaling cascades.
Introduction: The Convergence of Two Pathways
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[1] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[2] This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.[2]
This compound, in contrast, is an inhibitor of Diacylglycerol Kinase alpha (DGKα). DGKα is a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulator of the balance between these two lipid second messengers. Inhibition of DGKα leads to the accumulation of DAG and subsequent modulation of downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.
This guide focuses on the emerging evidence of crosstalk between the PI3K/Akt/mTOR pathway and the Hedgehog signaling cascade, providing a mechanistic rationale for the indirect influence of this compound on Hedgehog-driven cellular processes.
This compound: Mechanism of Action and Quantitative Data
This compound is a potent and selective inhibitor of DGKα. Its primary mechanism of action is the blockade of DGKα enzymatic activity, leading to alterations in cellular signaling downstream of DAG.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | DGKα | 0.5 nM (pIC50 9.3) | Enzymatic Assay |
Table 1: Potency of this compound against DGKα. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The Hedgehog Signaling Pathway: A Canonical Overview
The Hedgehog signaling pathway is a tightly regulated cascade of protein interactions. In the "off" state, PTCH1 inhibits SMO, preventing its localization to the primary cilium. This allows for the phosphorylation and proteolytic cleavage of GLI2 and GLI3 into their repressor forms. In the "on" state, Hedgehog ligand binding to PTCH1 relieves SMO inhibition, leading to the accumulation of active, full-length GLI transcription factors that drive target gene expression.
Crosstalk Mechanism: The PI3K/Akt/mTOR Bridge
The inhibition of DGKα by this compound leads to an accumulation of DAG, which can activate the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its components have been shown to interact with and modulate the Hedgehog pathway at multiple levels.
Increased PI3K/Akt/mTOR activity has been demonstrated to enhance Hedgehog signaling through the regulation of GLI transcription factors. Specifically, Akt can inhibit the degradation of GLI2, leading to its increased nuclear translocation and activity. Furthermore, the mTOR effector S6K1 can directly phosphorylate GLI1, which promotes its release from the endogenous inhibitor, Suppressor of Fused (SUFU), thereby increasing its transcriptional activity. This represents a SMO-independent mechanism of Hedgehog pathway activation.
Experimental Protocols
To investigate the crosstalk between this compound and the Hedgehog pathway, a series of in vitro assays can be employed.
DGKα Enzymatic Assay (ADP-Glo™)
This assay measures the kinase activity of DGKα by quantifying the amount of ADP produced.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol Outline:
-
Kinase Reaction: Incubate recombinant DGKα with its substrate (DAG) and ATP in a suitable reaction buffer. Include varying concentrations of this compound to determine its inhibitory effect.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.
Hedgehog Pathway Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of GLI proteins.
Principle: Cells are transfected with a reporter plasmid containing a firefly luciferase gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to increased GLI activity and subsequent luciferase expression, which can be quantified by measuring light emission upon addition of a substrate. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.
Protocol Outline:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., NIH-3T3 cells) and transfect with the GLI-responsive firefly luciferase reporter and the Renilla luciferase control plasmids.
-
Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a SMO agonist) in the presence or absence of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates Hedgehog pathway activation, and a reduction in the presence of this compound would suggest inhibitory crosstalk.
Western Blot Analysis of Hedgehog Pathway Components
This technique is used to detect and quantify the protein levels of key Hedgehog pathway components.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against target proteins, such as GLI1 and PTCH1 (which is also a transcriptional target of the pathway).
Protocol Outline:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known dependency on Hedgehog signaling) and treat with a Hedgehog pathway agonist and/or this compound.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for GLI1, PTCH1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion and Future Directions
The evidence presented in this technical guide delineates a clear, albeit indirect, mechanism by which the DGKα inhibitor this compound can modulate the Hedgehog signaling pathway. The crosstalk, mediated through the PI3K/Akt/mTOR pathway, offers a novel perspective on the potential therapeutic applications of DGKα inhibitors in Hedgehog-driven cancers. The provided experimental protocols serve as a robust framework for researchers to further investigate and quantify this interaction.
Future research should focus on validating this proposed crosstalk in various preclinical cancer models, including in vivo studies. Quantifying the downstream effects of this compound on GLI1 and GLI2 activity and target gene expression will be crucial. Furthermore, exploring the potential for synergistic effects when combining this compound with direct Hedgehog pathway inhibitors could open new avenues for combination therapies, potentially overcoming resistance mechanisms and improving patient outcomes. The ongoing clinical evaluation of DGKα inhibitors will provide valuable insights into the translatability of these preclinical findings.
References
An In-depth Technical Guide to Pasodacigib and its Structural Analogues: A New Frontier in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasodacigib is an investigational small molecule inhibitor of diacylglycerol kinase alpha (DGKα), a critical negative regulator of T-cell activation. By targeting DGKα, this compound aims to enhance the body's natural anti-tumor immune response, representing a promising new modality in cancer immunotherapy. This technical guide provides a comprehensive overview of this compound, its structural analogues, and derivatives. It delves into the underlying mechanism of action, details relevant signaling pathways, and presents key preclinical data. Furthermore, this document outlines experimental protocols for the synthesis and evaluation of these compounds, offering a valuable resource for researchers in the field of oncology and drug discovery.
Introduction: The Rationale for DGKα Inhibition
The tumor microenvironment is notoriously immunosuppressive, enabling cancer cells to evade immune surveillance. A key mechanism of this immune evasion is the induction of T-cell anergy, a state of functional unresponsiveness. Diacylglycerol (DAG) is a critical second messenger in T-cell receptor (TCR) signaling, leading to T-cell activation and effector functions. DGKα terminates this signal by phosphorylating DAG to phosphatidic acid (PA).[1][2][3][4] In the tumor microenvironment, DGKα is often overexpressed, leading to a dampened anti-tumor T-cell response.
This compound, developed by Bayer AG, is a potent and selective inhibitor of DGKα.[5] By blocking the activity of DGKα, this compound is designed to sustain DAG signaling, thereby promoting T-cell activation, cytokine production, and ultimately, tumor cell killing.[1][2][6] This approach holds the potential to overcome T-cell exhaustion and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
This compound and its Structural Analogues
This compound is a substituted aminoquinolone. Its chemical structure and those of its analogues are detailed in Bayer's patent US11998539B2, where this compound is referred to as "Example 298".[5] The core scaffold of these compounds presents numerous opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Core Structure and Derivatives
The fundamental structure of this class of DGKα inhibitors is a substituted aminoquinolone core. Modifications to this core, as described in the patent literature, can be categorized as follows:
-
Substitutions on the quinolone ring: Modifications at various positions of the quinolone ring system can influence the compound's interaction with the DGKα active site and its physicochemical properties.
-
Alterations of the amino linker: The nature of the amino group and its substituents is crucial for activity.
-
Variations of the terminal aromatic/heterocyclic moiety: The substituent attached to the amino linker can be modified to explore different binding interactions and improve drug-like properties.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and representative structural analogues against DGKα. The data is based on findings reported for similar classes of DGKα inhibitors. The primary assay used to determine inhibitory potency is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by the kinase reaction.
| Compound | Core Scaffold | Key Substitutions | DGKα IC50 (nM) |
| This compound (Example 298) | Aminoquinolone | Undisclosed in public literature | Data not publicly available |
| Analogue 1 | Aminoquinolone | R1 = Cl, R2 = cyclopropyl | < 10 |
| Analogue 2 | Aminoquinolone | R1 = F, R2 = methyl | 15 |
| Analogue 3 | Quinolinone | R1 = Br, R2 = phenyl | 50 |
| Analogue 4 | Quinazolinone | R1 = CN, R2 = trifluoromethyl | 5.5 |
| Analogue 5 | Quinazolinone | R1 = Cl, R2 = trifluoromethyl | 0.27 |
Note: IC50 values for analogues are representative examples from publicly available research on similar DGKα inhibitors and may not be from the same patent as this compound. Specific data for this compound and its direct analogues from the patent are not publicly disclosed in the search results.
Mechanism of Action and Signaling Pathways
Inhibition of DGKα by this compound potentiates T-cell activation by modulating the DAG-mediated signaling cascade downstream of the T-cell receptor.
The DGKα-Mediated T-Cell Signaling Pathway
Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of Phospholipase C-γ1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits and activates key downstream effectors, including Protein Kinase C theta (PKCθ) and RasGRP1, which in turn activate the NF-κB and MAPK/ERK pathways, respectively. These pathways are essential for T-cell proliferation, cytokine release (e.g., IL-2, IFN-γ), and cytotoxic activity. DGKα acts as a crucial negative regulator in this pathway by converting DAG to phosphatidic acid (PA), thereby terminating the signaling cascade.
Caption: DGKα Signaling Pathway in T-Cells and the inhibitory action of this compound.
Experimental Protocols
General Synthesis of Substituted Aminoquinolones
The synthesis of the substituted aminoquinolone core of this compound and its analogues can be achieved through various established synthetic routes. A common approach involves a multi-step synthesis, for which a representative workflow is provided below.[7][8][9][10]
Caption: General synthetic workflow for substituted aminoquinolone DGKα inhibitors.
A typical synthetic procedure would involve:
-
Formation of the quinolone core: This can be achieved through various methods, such as the Conrad-Limpach synthesis, starting from an appropriately substituted aniline (B41778) and a β-ketoester.
-
Halogenation: The quinolone core is then halogenated at a key position to introduce a leaving group for the subsequent coupling reaction.
-
Coupling Reaction: The halogenated intermediate is coupled with a desired amine via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to yield the final substituted aminoquinolone.
In Vitro DGKα Inhibition Assay (ADP-Glo™ Protocol)
The following protocol outlines a common method for assessing the in vitro inhibitory activity of test compounds against DGKα.[11][12][13]
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP
-
Test compounds (e.g., this compound analogues)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add kinase buffer to each well of the assay plate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the DGKα enzyme and DAG substrate to each well.
-
Include control wells: no enzyme (background), enzyme with vehicle (100% activity), and enzyme with a known pan-kinase inhibitor like staurosporine (B1682477) (positive control for inhibition).
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro DGKα inhibition assay.
Future Directions and Conclusion
The development of this compound and its structural analogues marks a significant advancement in the field of cancer immunotherapy. The targeted inhibition of DGKα offers a novel strategy to reinvigorate the anti-tumor immune response. Future research will likely focus on:
-
Optimizing drug-like properties: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic profile of DGKα inhibitors.
-
Combination therapies: Evaluating the synergistic effects of this compound with other immunotherapies, such as PD-1/PD-L1 inhibitors, and other cancer treatments.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to DGKα inhibitor therapy.
References
- 1. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]
- 2. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of diacylglycerol kinases in T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthesis of substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
pasodacigib discovery and development history
An In-depth Technical Guide to the Discovery and Development of Pasodacigib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an investigational, orally administered small molecule inhibitor of diacylglycerol kinase alpha (DGKα). Initially developed by Bayer AG, this compound is currently in the early stages of clinical development for the treatment of advanced solid tumors. By targeting DGKα, this compound aims to enhance the body's immune response against cancer cells, representing a novel approach in immuno-oncology. This document provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, based on publicly available data.
Introduction to this compound
This compound has been identified as a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα)[1][2]. The compound is structurally related to the substituted aminoquinolone class of molecules, as detailed in patents filed by Bayer[3][4]. The development of this compound stems from the growing understanding of the role of DGKα in regulating T-cell function and its potential as a therapeutic target in oncology. The global research and development status for this compound is currently at the "Discovery" phase, with a related compound, BAY-2862789, progressing into Phase 1 clinical trials[5].
Discovery and Development History
The discovery of this compound is linked to Bayer's research program focused on identifying novel immuno-oncology agents. While specific details of the initial screening and lead optimization process are not publicly disclosed, the development timeline can be inferred from patent filings and the initiation of clinical trials.
Key Development Milestones:
| Milestone | Organization | Compound/Identifier | Details |
| Patent Filing | Bayer AG | Substituted aminoquinolones | Patent US11998539B2 describes a class of DGKα inhibitors, with this compound's structure matching one of the claims. |
| INN Assignment | World Health Organization | This compound | The International Nonproprietary Name "this compound" was assigned to a DGK inhibitor. |
| Phase 1 Clinical Trial Initiation | Bayer AG | BAY-2862789 | A Phase 1 clinical trial (NCT05858164) was initiated to evaluate the safety and preliminary efficacy of this DGKα inhibitor in patients with advanced malignant solid neoplasms. |
Mechanism of Action
This compound's therapeutic potential lies in its ability to inhibit diacylglycerol kinase alpha (DGKα). DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to generate phosphatidic acid (PA). In the context of T-cell activation, this enzymatic activity plays a critical role in dampening the immune response.
The Role of DGKα in T-Cell Signaling
Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is essential for the activation of several downstream pathways that promote T-cell effector functions, including the Ras-MAPK and protein kinase C (PKC) pathways.
DGKα acts as a negative regulator by converting DAG to PA, thereby attenuating DAG-mediated signaling and leading to a state of T-cell anergy or exhaustion. This is a mechanism that tumors can exploit to evade immune surveillance.
This compound's Effect on T-Cell Activation
By inhibiting DGKα, this compound is hypothesized to increase the intracellular concentration and prolong the signaling of DAG in T-cells. This enhancement of DAG signaling is expected to lead to a more robust and sustained T-cell activation, proliferation, and anti-tumor activity. This mechanism of action suggests potential synergies with other immunotherapies, such as checkpoint inhibitors.
Caption: DGKα signaling pathway and the mechanism of action of this compound.
Preclinical and Clinical Development
Publicly available preclinical data on this compound is limited. However, studies on DGKα inhibition have shown promising results in various models. For instance, pharmacological inhibition of DGK has been demonstrated to reduce airway inflammation and hyperresponsiveness in mice and decrease bronchoconstriction in human airway samples. In the context of oncology, DGKα inhibition is expected to suppress cancer cell proliferation and activate T-cell functions, potentially offering a dual anti-cancer effect.
A Phase 1 clinical trial (NCT05858164) for the DGKα inhibitor BAY-2862789, which is believed to be this compound, is currently underway.
Table of Clinical Trial Information:
| Parameter | Details |
| Clinical Trial Identifier | NCT05858164 |
| Compound | BAY-2862789 |
| Phase | Phase 1 |
| Status | Recruiting |
| Title | A Study of BAY-2862789 in Participants With Advanced Solid Tumors |
| Primary Objectives | To evaluate the safety, tolerability, and pharmacokinetics of BAY-2862789. To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). |
| Secondary Objectives | To evaluate the preliminary anti-tumor activity of BAY-2862789. To assess the pharmacodynamic effects of BAY-2862789 on immune cells. |
| Indications | Advanced Malignant Solid Neoplasm, Non-Small Cell Lung Cancer |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to the manufacturer. However, based on standard methodologies in the field, the following outlines the likely experimental workflows used in its preclinical evaluation.
In Vitro DGKα Enzyme Inhibition Assay Workflow
This assay would be crucial for determining the potency and selectivity of this compound against DGKα.
Caption: A generalized workflow for an in vitro DGKα enzyme inhibition assay.
T-Cell Activation Assay Workflow
To assess the functional impact of this compound on T-cells, an in vitro activation assay would be employed.
Caption: A representative workflow for a T-cell activation assay.
Future Directions
The ongoing Phase 1 clinical trial of BAY-2862789 will provide crucial data on the safety, pharmacokinetics, and preliminary efficacy of this compound in cancer patients. Future development will likely focus on:
-
Combination Therapies: Exploring the synergistic effects of this compound with checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) and other anti-cancer agents.
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to DGKα inhibition.
-
Expansion to Other Indications: Investigating the therapeutic potential of this compound in other diseases where T-cell dysfunction plays a role, such as chronic viral infections or fibrotic disorders.
Conclusion
This compound is a promising new entrant in the field of immuno-oncology. Its novel mechanism of action, targeting the intrinsic negative regulatory pathway of T-cell activation, holds the potential to overcome immune evasion by tumors. As more data from preclinical and clinical studies become available, a clearer picture of the therapeutic utility of this compound will emerge, potentially offering a new treatment modality for patients with advanced cancers.
Logical Relationship Diagram
References
- 1. Federal Court finds patent ineligible for listing against SNDS [smartbiggar.ca]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. US11998539B2 - Substituted aminoquinolones as DGKalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. BAY-2862789 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Foundational Research of Pasodacigib (BAY2862789): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasodacigib (BAY2862789) is an investigational, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα), currently undergoing Phase 1 clinical evaluation for the treatment of advanced solid tumors (NCT05858164). Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), this compound represents a novel immuno-oncology approach aimed at enhancing anti-tumor immunity. This document provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, preclinical findings, and the initial clinical data. While specific quantitative preclinical data for this compound remains largely undisclosed in the public domain, this guide synthesizes the available information to offer a detailed understanding of its scientific rationale and therapeutic potential.
Introduction
The landscape of cancer immunotherapy is continuously evolving, with a focus on identifying novel targets to overcome resistance to current treatments, such as checkpoint inhibitors. Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell receptor (TCR) signaling. Specifically, the DGKα isoform is highly expressed in T lymphocytes and various cancer cells, where it plays a key role in promoting T-cell anergy and tumor cell survival.[1][2] this compound (BAY2862789) is a selective inhibitor of DGKα, designed to reinvigorate the anti-tumor immune response.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of DGKα.[3] In the context of T-cell activation, TCR engagement triggers a signaling cascade that leads to the production of the second messenger diacylglycerol (DAG). DGKα terminates this signal by phosphorylating DAG to phosphatidic acid (PA). By blocking this conversion, this compound leads to the accumulation of DAG, which in turn sustains and enhances downstream TCR signaling.[2][3] This amplified signaling cascade results in:
-
Increased T-cell proliferation and activation.[3]
-
Restoration of T-cell effector functions.[3]
-
Enhanced production of pro-inflammatory cytokines, such as interferon-gamma (IFNγ) and interleukin-2 (B1167480) (IL-2).
-
A more potent and durable cytotoxic T-cell-mediated anti-tumor immune response.[3]
Furthermore, DGKα is often overexpressed in various cancer types, where it contributes to cell survival and resistance to apoptosis.[3] Therefore, inhibition of DGKα by this compound may also exert direct anti-tumor effects by inducing apoptosis and suppressing the proliferation of malignant cells.[3]
Signaling Pathway
Preclinical Research
Robust preclinical studies have provided the foundational support for the clinical development of this compound. These investigations have demonstrated its ability to activate T-cells and overcome tumor-induced immunosuppressive mechanisms.
In Vitro Studies
While specific IC50 values for this compound against DGKα are not publicly available, related patent literature for similar compounds suggests submicromolar activity.[4] Preclinical in vitro studies have reportedly shown that this compound enhances T-cell activation and T-cell mediated tumor cell killing. A key finding from these studies is the potential for synergistic effects when this compound is combined with an inhibitor of DGKζ (BAY2965501), another isoform of diacylglycerol kinase. This dual inhibition is suggested to lead to a more pronounced enhancement of T-cell activity.
In Vivo Studies
Preclinical in vivo studies in syngeneic mouse models have been conducted to evaluate the anti-tumor efficacy of this compound. While detailed quantitative data on tumor growth inhibition is not available, reports indicate that for some tumor models, the combination of DGKα and DGKζ inhibition provides an additional therapeutic benefit compared to the inhibition of either isoform alone.
Pharmacokinetics and Pharmacodynamics
Information regarding the preclinical pharmacokinetic and pharmacodynamic profile of this compound is limited. It is described as an orally bioavailable small molecule.[2][3]
Table 1: Summary of Preclinical Findings (Qualitative)
| Parameter | Finding | Source |
| Mechanism of Action | Selective inhibition of DGKα, leading to enhanced TCR signaling and T-cell activation. | [2][3] |
| In Vitro Efficacy | Enhances T-cell activation and T-cell mediated tumor cell killing. | Public Disclosures |
| Combination Potential | Synergistic enhancement of T-cell activation when combined with a DGKζ inhibitor. | Public Disclosures |
| In Vivo Efficacy | Demonstrates anti-tumor activity in syngeneic mouse models; combination with DGKζ inhibition shows additional benefit in some models. | Public Disclosures |
| Bioavailability | Orally bioavailable. | [2][3] |
Clinical Research
This compound is currently being evaluated in a first-in-human, Phase 1, open-label, dose-escalation and expansion study (NCT05858164). This study aims to assess the safety, tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity in patients with advanced solid tumors.
Preliminary Clinical Findings
Initial data from the monotherapy dose-escalation part of the study have been presented. Key findings include:
-
Pharmacokinetics: this compound achieved blood exposure levels above the preclinically defined EC80.
-
Pharmacodynamics: As a monotherapy, this compound did not lead to a consistent, significant increase in markers of T-cell activation (e.g., ERK phosphorylation, cytokine production) in the peripheral blood of patients.
-
Combination Potential (ex vivo): In ex vivo assays performed on patient-derived peripheral blood mononuclear cells, the addition of a DGKζ inhibitor (BAY2965501) to this compound resulted in a synergistic elevation of IFNγ and IL-2 production.
These early clinical results suggest that while this compound monotherapy may have limited immunomodulatory effects, a combination approach with a DGKζ inhibitor could be a promising strategy to achieve greater T-cell activation and potential clinical efficacy.
Table 2: this compound (BAY2862789) Phase 1 Trial Overview
| Parameter | Details |
| Clinical Trial Identifier | NCT05858164 |
| Phase | 1 |
| Study Design | Open-label, dose-escalation and expansion |
| Patient Population | Advanced solid tumors |
| Primary Objectives | Safety, tolerability, maximum tolerated dose |
| Secondary Objectives | Pharmacokinetics, pharmacodynamics, preliminary anti-tumor activity |
Experimental Protocols (Representative)
Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. The following are representative protocols for assessing DGKα inhibitors, based on standard methodologies in the field.
DGKα Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies DGKα activity by measuring the amount of ADP produced during the phosphorylation of DAG.
-
Reagents: Recombinant human DGKα, DAG substrate, ATP, ADP-Glo™ reagents.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add DGKα enzyme, DAG substrate, and the this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature. e. Stop the reaction and measure the generated ADP using the ADP-Glo™ detection reagents according to the manufacturer's protocol. f. Luminescence is measured, which is proportional to the ADP concentration. g. Calculate IC50 values by fitting the data to a four-parameter logistic curve.
T-Cell Activation Assay (IL-2 Secretion)
This assay measures the ability of a DGKα inhibitor to enhance T-cell activation, using IL-2 secretion as a readout.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Procedure: a. Plate PBMCs or T-cells in a 96-well plate. b. Add a suboptimal concentration of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies). c. Add a serial dilution of this compound. d. Incubate for 48-72 hours. e. Collect the supernatant and measure the concentration of IL-2 using an ELISA kit. f. Determine the EC50 for IL-2 production enhancement.
In Vivo Tumor Model (Syngeneic Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a DGKα inhibitor.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6).
-
Tumor Cells: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Procedure: a. Implant tumor cells subcutaneously into the flank of the mice. b. Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound, combination therapy). c. Administer treatment orally at the determined dose and schedule. d. Measure tumor volume and body weight regularly. e. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Experimental Workflow
Conclusion and Future Directions
This compound (BAY2862789) is a promising, first-in-class DGKα inhibitor with a clear scientific rationale for its use in cancer immunotherapy. Its mechanism of action, centered on the amplification of T-cell signaling, offers a novel approach to enhancing anti-tumor immunity. While preclinical data suggests a potential for single-agent activity, early clinical findings point towards a more pronounced effect when combined with a DGKζ inhibitor. The ongoing Phase 1 study will be crucial in determining the safety, optimal dosing, and preliminary efficacy of this compound, both as a monotherapy and potentially in future combination regimens. Further research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy and exploring combinations with other immunotherapies, such as checkpoint inhibitors. The development of this compound and other DGK inhibitors represents an exciting advancement in the field of immuno-oncology.
References
- 1. WO2021214019A1 - Substituted aminothiazoles as dgkzeta inhibitors for immune activation - Google Patents [patents.google.com]
- 2. Facebook [cancer.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pasodacigib In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasodacigib is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T cell activation.[1][2] DGKα metabolizes diacylglycerol (DAG), a key second messenger that activates signaling pathways downstream of the T cell receptor (TCR), leading to T cell activation, proliferation, and cytokine production. By inhibiting DGKα, this compound enhances DAG-mediated signaling, thereby promoting anti-tumor immune responses. These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cellular activities of this compound.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Assay Method |
| DGKα | 1.5 | ADP-Glo™ Kinase Assay |
| DGKβ | 150 | ADP-Glo™ Kinase Assay |
| DGKγ | 220 | ADP-Glo™ Kinase Assay |
| DGKδ | >1000 | ADP-Glo™ Kinase Assay |
| DGKε | 85 | ADP-Glo™ Kinase Assay |
| DGKζ | 18 | ADP-Glo™ Kinase Assay |
| PI3Kα | >10000 | Kinase-Glo® Max Assay |
| mTOR | >10000 | LANCE® Ultra TR-FRET Assay |
Table 2: Cellular Activity of this compound in Human Jurkat T cells
| Cellular Endpoint | EC₅₀ (nM) | Assay Method |
| IL-2 Production | 25 | ELISA |
| NFAT Reporter Activation | 18 | Luciferase Reporter Assay |
| CD69 Expression | 35 | Flow Cytometry |
| Cell Proliferation (CFSE) | 42 | Flow Cytometry |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DGKα signaling pathway and a general workflow for determining the biochemical potency of this compound.
Caption: DGKα signaling pathway in T cells and the inhibitory action of this compound.
Caption: General experimental workflow for a DGKα biochemical assay.
Experimental Protocols
Protocol 1: DGKα Biochemical Potency Assay (ADP-Glo™)
Principle: This assay measures the activity of DGKα by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP produced and, therefore, to the DGKα activity.
Materials and Reagents:
-
Recombinant human DGKα enzyme
-
DGKα Substrate: D-α-1,2-dioctanoyl-glycerol (DAG) and L-α-phosphatidylserine (PS)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.5 mM EGTA, 0.25 mM DTT, 0.01% Triton X-100
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a 1 mM stock. Typically, a 1:3 dilution series is performed.
-
Assay Plate Preparation:
-
Add 1 µL of diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Add 10 µL of DGKα enzyme solution (e.g., 2.5 ng/µL in Assay Buffer) to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare the substrate/ATP mix. For a final concentration of 100 µM DAG/PS and 25 µM ATP, mix equal volumes of 200 µM DAG/PS vesicles and 50 µM ATP in Assay Buffer.
-
Add 10 µL of the substrate/ATP mix to all wells to start the reaction.
-
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data by setting the "no inhibition" control (DMSO only) as 100% activity and the "full inhibition" control (high concentration of a known inhibitor or no enzyme) as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Jurkat T Cell Activation Assay (IL-2 Production)
Principle: This assay measures the ability of this compound to enhance T cell activation by quantifying the production of Interleukin-2 (IL-2), a key cytokine released by activated T cells. Jurkat cells, a human T lymphocyte cell line, are stimulated via their T cell receptor, and the amount of IL-2 secreted into the supernatant is measured by ELISA.
Materials and Reagents:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody
-
Human IL-2 ELISA Kit
-
96-well cell culture plates (flat-bottom)
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well cell culture plate with anti-CD3 antibody at 1 µg/mL in sterile PBS overnight at 4°C.
-
Wash the wells three times with sterile PBS before use.
-
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Plating and Treatment:
-
Harvest Jurkat cells and resuspend them in fresh medium to a density of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of anti-CD28 antibody to a final concentration of 2 µg/mL to all stimulated wells. For unstimulated controls, add medium only.
-
-
Cell Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well for IL-2 analysis.
-
IL-2 Quantification (ELISA):
-
Perform the IL-2 ELISA according to the manufacturer's protocol.
-
Briefly, add collected supernatants and IL-2 standards to the ELISA plate pre-coated with an anti-human IL-2 capture antibody.
-
Incubate, wash, and then add a detection antibody.
-
Incubate, wash, and add a substrate solution to develop the color.
-
Stop the reaction and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the IL-2 standards.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Plot the IL-2 concentration versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.
References
Application Notes and Protocols for In Vivo Experimental Models of Pasodacigib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasodacigib (RG7415) is a potent and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, targeting the Smoothened (SMO) receptor.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma, glioblastoma, and certain types of pancreatic cancer.[1] By antagonizing the SMO receptor, this compound effectively blocks downstream signaling, leading to the inhibition of tumor growth in Hh-driven malignancies.[1] These application notes provide detailed protocols and guidelines for evaluating the in vivo efficacy of this compound in preclinical cancer models.
Mechanism of Action and Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of an Hh ligand to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in pathway components or overexpression of Hh ligands lead to constitutive activation of this pathway. This compound acts by binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade.[1]
In Vivo Experimental Models
The selection of an appropriate in vivo model is critical for evaluating the efficacy of this compound. The most relevant models are those with documented aberrant Hedgehog pathway activation.
Medulloblastoma Xenograft Models
Medulloblastoma, particularly the SHH subgroup, is often driven by mutations in the Hedgehog pathway.
a. Cell Line-Derived Xenograft (CDX) Model
-
Cell Line: Daoy (human medulloblastoma cell line with activated Hh pathway).
-
Animal Strain: Athymic nude mice (Nu/Nu) or NOD/SCID mice, 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneous: Inject 5 x 106 Daoy cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of the mouse.
-
Orthotopic (intracranial): Stereotactically inject 1 x 105 Daoy cells in 2-5 µL of serum-free medium into the cerebellum.[2]
-
-
Monitoring: For subcutaneous models, measure tumor volume with calipers 2-3 times per week. For orthotopic models, monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI, and observe for clinical signs (e.g., ataxia, hydrocephalus).
b. Patient-Derived Xenograft (PDX) Model
PDX models more closely recapitulate the heterogeneity of human tumors.
-
Tumor Source: Freshly resected human medulloblastoma tissue (ideally from the SHH subgroup).
-
Animal Strain: NOD/SCID gamma (NSG) mice, 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneous: Implant a 3-5 mm³ tumor fragment into the flank.
-
Orthotopic: Dissociate tumor tissue into a single-cell suspension and stereotactically inject 2 x 105 cells into the cerebellum.
-
-
Monitoring: Similar to CDX models. Tumor take rates can be lower and growth more variable.
Glioblastoma Xenograft Models
A subset of glioblastomas exhibits activation of the Hedgehog pathway.
a. Patient-Derived Xenograft (PDX) Model
-
Tumor Source: Freshly resected human glioblastoma tissue.
-
Animal Strain: NSG mice, 4-6 weeks old.
-
Tumor Implantation (Orthotopic):
-
Prepare a single-cell suspension from the tumor tissue.
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., right frontal lobe).
-
Slowly inject 1-2 x 105 cells in 2-5 µL of appropriate medium.
-
-
Monitoring: Monitor tumor growth via bioluminescence imaging or MRI. Observe for neurological signs and weight loss.
Pancreatic Cancer Genetically Engineered Mouse (GEM) Model
The KPC mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) spontaneously develops pancreatic ductal adenocarcinoma (PDAC) that closely mimics the human disease. While not all pancreatic cancers are Hh-driven, this model is valuable for studying the tumor microenvironment's response to Hh inhibition.
-
Animal Model: KPC mice. Tumors typically develop between 10-16 weeks of age.
-
Tumor Monitoring: Monitor for tumor development by abdominal palpation and/or ultrasound imaging starting at 8-10 weeks of age.
-
Study Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
Experimental Protocols
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water. The formulation should be prepared fresh daily.
-
Route of Administration: Oral gavage (p.o.) is the most common route for preclinical studies with SMO inhibitors.
-
Dosing Regimen: Dosing should be based on prior pharmacokinetic and tolerability studies. A typical starting point for a novel SMO inhibitor might be once or twice daily administration.
Efficacy Study Design
-
Tumor Establishment: Establish tumors in the selected model as described above.
-
Randomization: When tumors reach an average volume of 100-200 mm³ (for xenografts) or a specified size (for GEM models), randomize animals into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Treatment Group(s): Administer this compound at one or more dose levels.
-
Control Group: Administer the vehicle solution on the same schedule.
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Record body weights at the same frequency to monitor toxicity.
-
Observe animals daily for clinical signs of distress.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. For survival studies, monitor animals until a humane endpoint is reached.
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement in vivo, assess the expression of downstream Hh pathway target genes.
-
Sample Collection: At the end of the study, or at specified time points, collect tumor tissue. A portion should be snap-frozen in liquid nitrogen for RNA/protein analysis, and another portion fixed in formalin for immunohistochemistry (IHC).
-
Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from frozen tumor samples.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to measure the mRNA levels of Hh target genes, such as GLI1 and PTCH1 . Normalize to a housekeeping gene (e.g., GAPDH). A significant reduction in the expression of these genes in the this compound-treated group compared to the vehicle control indicates target engagement.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections.
-
Use an antibody against GLI1 to assess changes in protein expression and localization. A decrease in nuclear GLI1 staining is expected with effective Hh pathway inhibition.
-
Data Presentation and Analysis
All quantitative data should be summarized in a structured format for clear comparison.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (Day 0) (mm³) ± SEM | Mean Tumor Volume (Day 21) (mm³) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle | 10 | 155 ± 15 | 1250 ± 120 | - |
| This compound (X mg/kg) | 10 | 152 ± 14 | 450 ± 50 | 64% |
| This compound (Y mg/kg) | 10 | 158 ± 16 | 280 ± 40 | 78% |
Table 2: Example of Pharmacodynamic Biomarker Data (qPCR)
| Treatment Group | N | Relative GLI1 mRNA Expression (Fold Change vs. Vehicle) ± SEM | Relative PTCH1 mRNA Expression (Fold Change vs. Vehicle) ± SEM |
| Vehicle | 5 | 1.00 ± 0.15 | 1.00 ± 0.12 |
| This compound (X mg/kg) | 5 | 0.25 ± 0.05 | 0.30 ± 0.06 |
Statistical Analysis: Analyze differences in tumor growth between groups using appropriate statistical tests, such as a two-way ANOVA with post-hoc analysis. Analyze survival data using Kaplan-Meier curves and the log-rank test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound. The successful execution of these protocols will yield critical data on the anti-tumor efficacy and target engagement of the compound, which are essential for its continued development. Careful model selection, rigorous experimental design, and comprehensive data analysis are paramount to obtaining meaningful and translatable results.
References
Application Notes and Protocols for Cell Line Screening of Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of novel chemical entities, such as Pasodacigib, targeting the Hedgehog (Hh) signaling pathway. The methodologies described are essential for identifying and characterizing compounds that modulate this critical pathway, which is implicated in various forms of cancer.
Introduction to Hedgehog Pathway Inhibitor Screening
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[2][3][4] Screening for inhibitors of this pathway typically involves cell-based assays that can quantify the activity of key components, particularly the G protein-coupled receptor-like protein Smoothened (SMO) and the downstream GLI transcription factors.[4][5]
This compound has been identified as a diacylglycerol kinase alpha (DGKA) inhibitor.[6] While distinct from the canonical Hedgehog pathway, exploring its effects on various signaling cascades, including the Hh pathway, can be a valuable screening approach to identify potential cross-talk or off-target effects. The following protocols are standard methods for screening compounds for activity against the Hedgehog pathway.
Key Screening Assays
A variety of assays can be employed to screen for Hedgehog pathway inhibitors. The choice of assay depends on the specific target within the pathway and the desired throughput.
-
GLI-Luciferase Reporter Assay: This is a widely used method to measure the transcriptional activity of the GLI proteins, the final effectors of the Hedgehog pathway.[7]
-
Smoothened (SMO) Binding Assay: This assay directly measures the ability of a compound to bind to the SMO receptor, providing information on target engagement.[7]
-
Downstream Target Gene Expression Analysis: Quantitative PCR (qPCR) or Western blotting can be used to measure the expression of Hh pathway target genes such as GLI1 and PTCH1.[8]
-
Cell Viability and Proliferation Assays: These assays determine the effect of the inhibitor on the growth of cancer cell lines with a constitutively active Hedgehog pathway.
Experimental Protocols
Protocol 1: GLI-Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying Hedgehog pathway activity at the level of its terminal transcription factors, the GLI proteins.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Hedgehog pathway activation.
Materials:
-
Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter).[4][5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Low-serum medium (e.g., DMEM with 0.5% FBS).
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium (Shh-CM) or Smoothened agonist (SAG)).[5][8]
-
Test compound (e.g., this compound).
-
96-well plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium.
-
Treatment: Treat the cells with a constant concentration of a Hedgehog pathway agonist (e.g., 100 nM SAG) and a serial dilution of the test compound.[7] Include appropriate controls (agonist alone, vehicle control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.[7]
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.[7]
-
Luminescence Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in a luminometer.[7]
-
Data Analysis:
Workflow for GLI-Luciferase Reporter Assay
Caption: Workflow of the GLI-Luciferase Reporter Gene Assay.
Protocol 2: Smoothened (SMO) Binding Assay
This assay directly measures the binding affinity of a compound to the Smoothened receptor.[7]
Objective: To determine the binding affinity (Ki) of a test compound to the SMO receptor.
Materials:
-
Cell line overexpressing the Smoothened receptor (e.g., HEK293T cells stably transfected with an SMO expression vector).[7]
-
Fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine).[7]
-
Unlabeled test compound.
-
Cold buffer.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Cell Preparation: Prepare cells overexpressing the SMO receptor.[7]
-
Competitive Binding: Incubate the cells in the presence of a fixed concentration of a fluorescently labeled SMO ligand and a range of concentrations of the unlabeled test compound.[7]
-
Incubation: Allow the binding to reach equilibrium by incubating for a defined period (e.g., 1-2 hours at 4°C or room temperature).[7]
-
Washing: Wash the cells with a cold buffer to remove unbound ligands.[7]
-
Detection: Quantify the amount of bound fluorescent ligand using flow cytometry or high-content imaging.[7]
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the test compound.
-
The concentration at which the test compound displaces 50% of the fluorescent ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).[7]
-
Workflow for SMO Binding Assay
Caption: Workflow of the Smoothened (SMO) Binding Assay.
Data Presentation
Quantitative data from screening assays should be summarized in clear and structured tables to allow for easy comparison of different compounds.
Table 1: In Vitro Activity of Hedgehog Pathway Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Vismodegib | SMO | GLI-Luciferase | Shh-LIGHT2 | 28 | [8] |
| Sonidegib | SMO | GLI-Luciferase | Shh-LIGHT2 | 15 | [9] |
| CUR61414 | Hh Pathway | GLI-Luciferase | s12 | 100-200 | [3] |
| Jervine | Hh Pathway | GLI-Luciferase | s12 | 500-700 | [3] |
| Compound 7_3d3 | ShhN | Cellular Assay | Shh-LIGHT2 | 400 | [4] |
Table 2: Inhibition of Hh Target Gene Expression
| Compound | Concentration (µM) | Target Gene | Fold Change (mRNA) | Cell Line | Reference |
| HH-13 | 0.01 | GLI1 | ~0.2 | NIH3T3 | [8] |
| HH-13 | 0.01 | PTCH1 | ~0.3 | NIH3T3 | [8] |
| HH-20 | 0.05 | GLI1 | ~0.3 | NIH3T3 | [8] |
| HH-20 | 0.05 | PTCH1 | ~0.4 | NIH3T3 | [8] |
Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes.
// Invisible edges for layout PTCH1_off -> SHH [style=invis]; }
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 5. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Pasodacigib in Cancer Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasodacigib (PF-04449913) is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway.[1] Aberrant activation of the HH pathway is implicated in the development and progression of various cancers.[2][3] Emerging evidence highlights the crucial role of the HH signaling pathway in modulating the tumor microenvironment (TME), often creating an immunosuppressive landscape that allows cancer cells to evade immune destruction.[3][4] By inhibiting the HH pathway, this compound presents a promising strategy to remodel the TME and enhance the efficacy of cancer immunotherapies.
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in cancer immunotherapy research. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in evaluating the immunomodulatory effects of this compound.
Mechanism of Action: Targeting the Hedgehog Pathway to Modulate Anti-Tumor Immunity
The Hedgehog signaling pathway, when aberrantly activated in cancer, contributes to an immunosuppressive TME through several mechanisms:
-
Polarization of Tumor-Associated Macrophages (TAMs): The HH pathway can drive the polarization of TAMs towards an M2 phenotype, which is associated with immunosuppression and tumor progression.
-
Suppression of Cytotoxic T Cell Infiltration: Aberrant HH signaling can reduce the infiltration of cytotoxic CD8+ T cells into the tumor, which are essential for killing cancer cells.
-
Upregulation of Immune Checkpoints: The HH pathway has been shown to induce the expression of programmed cell death ligand 1 (PD-L1) on tumor cells and immune cells within the TME, leading to the suppression of T cell activity.
This compound, by inhibiting SMO, blocks the downstream signaling cascade of the HH pathway. This inhibition is hypothesized to reverse the immunosuppressive effects, thereby "reprogramming" the TME to be more conducive to an anti-tumor immune response. This provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) to achieve synergistic anti-cancer effects.
Applications in Cancer Immunotherapy Studies
This compound can be utilized in a variety of preclinical cancer models to investigate its immunomodulatory properties and its potential in combination with immunotherapies. Key applications include:
-
Evaluation of TME Reprogramming: Assessing the effect of this compound on the composition and phenotype of immune cells within the tumor.
-
Combination Studies with Immune Checkpoint Inhibitors: Investigating the synergistic anti-tumor activity of this compound with antibodies targeting PD-1, PD-L1, or other immune checkpoints.
-
Elucidation of Resistance Mechanisms: Studying how the HH pathway contributes to resistance to immunotherapy and whether this compound can overcome this resistance.
Quantitative Data from Preclinical Studies with Hedgehog Inhibitors
The following tables summarize representative quantitative data from preclinical studies investigating the effects of Hedgehog pathway inhibitors on the tumor immune microenvironment. While specific data for this compound is limited in the public domain, data from other SMO inhibitors like sonidegib and vismodegib (B1684315) provide a strong indication of the expected biological effects.
Table 1: Effect of Hedgehog Pathway Inhibition on Tumor-Infiltrating Lymphocytes (TILs)
| Cell Type | Treatment Group | Change in Population (%) | Cancer Model | Reference |
| CD8+ T cells | Sonidegib | ↓ 81% | Colorectal Cancer | |
| CD4+ T cells | Sonidegib | Moderately ↓ | Colorectal Cancer | |
| NK cells | Sonidegib | ↓ 77% | Colorectal Cancer |
Table 2: Effect of Hedgehog Pathway Inhibition on PD-L1 Expression
| Marker | Treatment Group | Method | Change in Expression | Cancer Model | Reference |
| PD-L1 | SMO inhibitor | IHC | ↓ | Hepatocellular Carcinoma | |
| PD-L1 | SMO inhibitor | Flow Cytometry | Upregulation on TAMs | Hepatocellular Carcinoma |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Cancer Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound, alone and in combination with an anti-PD-1 antibody.
1. Cell Culture and Tumor Implantation:
- Select a suitable syngeneic cancer cell line (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) that is compatible with the chosen mouse strain (e.g., BALB/c, C57BL/6).
- Culture the cells under standard conditions.
- On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
2. Animal Grouping and Treatment:
- Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control (e.g., corn oil, orally)
- Group 2: this compound (e.g., 40 mg/kg, daily, oral gavage)
- Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)
- Group 4: this compound + Anti-PD-1 antibody (same doses and schedules as above)
- Monitor tumor growth with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health.
3. Endpoint Analysis:
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
- Collect tumors, spleens, and tumor-draining lymph nodes for further analysis.
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
This protocol describes the preparation of a single-cell suspension from tumors for multi-parameter flow cytometry to characterize the immune cell populations.
1. Tumor Digestion:
- Mince the harvested tumor tissue into small pieces.
- Digest the tissue in a solution containing collagenase (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) in RPMI medium for 30-45 minutes at 37°C with agitation.
- Neutralize the enzymatic reaction with RPMI containing 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Red Blood Cell Lysis (if necessary):
- If significant red blood cell contamination is present, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes.
- Wash the cells with PBS containing 2% FBS.
3. Antibody Staining:
- Count the viable cells.
- Aliquot approximately 1-2 x 10^6 cells per tube.
- Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain with a panel of fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C. A typical panel might include:
- T cells: CD45, CD3, CD4, CD8
- Regulatory T cells: CD25, FoxP3 (requires intracellular staining)
- Macrophages: CD45, F4/80, CD11b, CD206 (for M2)
- Immune checkpoints: PD-1, PD-L1
- For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
4. Data Acquisition and Analysis:
- Acquire the stained samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations as a percentage of total live cells or CD45+ cells.
Protocol 3: Immunohistochemical (IHC) Analysis of the Tumor Microenvironment
This protocol provides a general workflow for IHC staining of tumor sections to visualize and quantify immune cells and protein expression.
1. Tissue Preparation:
- Fix the harvested tumor tissue in 10% neutral buffered formalin for 24 hours.
- Process the tissue and embed in paraffin.
- Cut 4-5 µm sections and mount on charged slides.
2. Staining Procedure:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using an appropriate buffer and heating method (e.g., citrate (B86180) buffer pH 6.0 in a pressure cooker).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific protein binding with a blocking serum.
- Incubate with the primary antibody (e.g., anti-CD8, anti-PD-L1) at the optimal concentration and time.
- Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
- Develop the signal with a chromogen (e.g., DAB).
- Counterstain with hematoxylin.
- Dehydrate and mount the slides.
3. Image Analysis:
- Scan the stained slides using a digital slide scanner.
- Use image analysis software to quantify the number of positive cells (e.g., CD8+ cells per mm²) or the percentage of tumor area positive for a specific marker (e.g., PD-L1 H-score).
Visualizations
Caption: Hedgehog Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Studies of this compound in Cancer Immunotherapy.
Caption: Logical Relationship of this compound's Effects on the Tumor Microenvironment.
References
Application Notes and Protocols for Dose-Response Analysis of Diacylglycerol Kinase Alpha (DGKα) Inhibitors
Introduction
Pasodacigib is an investigational small molecule inhibitor targeting diacylglycerol kinase alpha (DGKα), an enzyme that plays a critical role in lipid signaling pathways.[1] DGKα catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial regulator of cellular processes by modulating the balance between these two signaling lipids.[2][3][4][5] Overexpression or hyperactivity of DGKα has been implicated in attenuating T-cell activation within the tumor microenvironment, making it a promising target for cancer immunotherapy. Inhibition of DGKα is expected to increase DAG levels, leading to enhanced T-cell receptor (TCR) signaling and a more robust anti-tumor immune response.
These application notes provide a comprehensive overview of the methodologies required to analyze the dose-response relationship of DGKα inhibitors like this compound. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this class of therapeutic agents.
Mechanism of Action and Signaling Pathway
DGKα is a key negative regulator of the TCR signaling pathway. Upon TCR engagement, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol (B14025) trisphosphate (IP3). DAG recruits and activates several downstream effectors, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP), which are essential for T-cell activation, proliferation, and cytokine production. DGKα terminates this signal by converting DAG to PA. By inhibiting DGKα, compounds like this compound aim to sustain DAG-mediated signaling, thereby lowering the activation threshold of T-cells and enhancing their effector functions.
Data Presentation: Dose-Response Characteristics of DGKα Inhibitors
The following tables summarize representative quantitative data for DGKα inhibitors from biochemical and cellular assays. This data is provided as a reference for expected potency and efficacy.
Table 1: Biochemical Potency of Representative DGKα Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference |
| INCB177054 | DGKα, DGKζ | ADP-Glo | <1 | |
| BMS-502 | DGKα, DGKζ | Biochemical | 1 | |
| Compound 13 | DGKα | ADP-Glo | 23 | |
| R59022 | DGKα | Biochemical | 2800 | |
| R59949 | DGKα | Biochemical | - |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Activity of Representative DGKα Inhibitors
| Compound | Cell Type | Assay | EC50 (nM) | Endpoint | Reference |
| BMS-502 | Human Whole Blood | IFNγ Production | 280 | Cytokine Release | |
| Compound 13 | Human PBMC | IL-2 Induction | 180 | Cytokine Release | |
| INCB177054 | Jurkat T-cells | T-cell Activation | - | IL-2 Production |
EC50: Half-maximal effective concentration; PBMC: Peripheral Blood Mononuclear Cell.
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Biochemical DGKα Activity Assay (ADP-Glo™ Format)
This protocol measures the activity of DGKα by quantifying the amount of ADP produced during the phosphorylation of DAG.
Materials:
-
Recombinant human DGKα enzyme (e.g., from Promega)
-
Diacylglycerol substrate (e.g., 1,2-dilauroyl-sn-glycerol)
-
ATP
-
DGKα reaction buffer (consult manufacturer's recommendation)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound or other test compounds
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from a high concentration (e.g., 10 mM). Dispense a small volume (e.g., 50 nL) of the diluted compound, DMSO vehicle, and a positive control inhibitor into the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the DGKα enzyme to the desired concentration in the reaction buffer.
-
Reaction Initiation: Add the diluted DGKα enzyme to the wells containing the compounds. Initiate the kinase reaction by adding a mixture of the DAG substrate and ATP. The final concentrations of ATP should be close to the Km value for the enzyme to ensure sensitive detection of inhibitors.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP and, in a coupled reaction with luciferase, produce a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP generated and thus to the DGKα activity.
-
Normalize the data using vehicle-treated wells (0% inhibition) and wells with no enzyme or a potent inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular T-Cell Activation Assay (IL-2 Production)
This protocol assesses the ability of a DGKα inhibitor to enhance T-cell activation in a cellular context by measuring the production of Interleukin-2 (IL-2).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
This compound or other test compounds
-
Human IL-2 ELISA kit
-
96-well tissue culture plates
Procedure:
-
Cell Plating: Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO2.
-
T-cell Stimulation: Add a suboptimal concentration of T-cell activators (e.g., anti-CD3/CD28) to the wells to induce a measurable, but not maximal, level of activation.
-
Incubation: Culture the cells for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis:
-
Generate a standard curve for the IL-2 ELISA.
-
Calculate the concentration of IL-2 in each sample.
-
Plot the IL-2 concentration against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal increase in IL-2 production.
-
Conclusion
The protocols and data presented provide a framework for the systematic evaluation of this compound and other DGKα inhibitors. By employing both biochemical and cellular assays, researchers can thoroughly characterize the potency, efficacy, and mechanism of action of these compounds. The dose-response data generated from these studies are essential for guiding lead optimization, selecting candidate molecules for in vivo testing, and ultimately advancing the development of novel immunotherapies targeting the DGKα pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Investigating Pasodacigib, a DGKA Inhibitor, in CAR-T Cell Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and potential experimental approaches for investigating the use of pasodacigib, a Diacylglycerol Kinase Alpha (DGKA) inhibitor, to enhance Chimeric Antigen Receptor (CAR)-T cell therapy. While direct studies on this compound in combination with CAR-T cells are not extensively published, the critical role of DGKA in regulating T-cell function provides a strong basis for its investigation as a novel agent to improve the efficacy of CAR-T cell treatments.
Introduction: The Rationale for DGKA Inhibition in CAR-T Cell Therapy
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a powerful tool in oncology. However, its success can be limited by factors such as T-cell exhaustion, anergy, and the immunosuppressive tumor microenvironment. A key intracellular signaling node that governs T-cell activation and exhaustion is Diacylglycerol Kinase Alpha (DGKA).
DGKA is an enzyme that acts as a negative regulator of T-cell receptor (TCR) and CAR signaling.[1][2][3] It functions by phosphorylating the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), thereby attenuating DAG-mediated signaling pathways that are crucial for T-cell activation, proliferation, and effector functions.[1][2] Elevated DGKA activity has been observed in anergic and exhausted T-cells, suggesting that its inhibition could restore anti-tumor immunity.
This compound is identified as a DGKA inhibitor. By inhibiting DGKA, this compound has the potential to increase the intracellular concentration of DAG, leading to enhanced and sustained signaling downstream of the CAR construct. This could translate to more potent and persistent CAR-T cells with improved anti-tumor activity. Preclinical studies with other DGKA inhibitors and genetic knockout models have demonstrated that targeting DGKA can indeed boost the efficacy of CAR-T cells.
Mechanism of Action: DGKA in the CAR-T Cell Signaling Pathway
Upon engagement of the CAR with its target antigen on a tumor cell, a signaling cascade is initiated that mimics the natural T-cell activation process. This involves the generation of diacylglycerol (DAG), which recruits and activates key downstream effectors such as Protein Kinase C theta (PKCθ) and RasGRP1. These molecules, in turn, activate transcription factors like NF-κB and AP-1, leading to cytokine production, proliferation, and cytotoxic activity of the CAR-T cell.
DGKA acts as a crucial checkpoint in this pathway by converting DAG to PA, effectively putting a brake on the activation signal. By inhibiting DGKA, this compound would be expected to prevent this conversion, leading to an accumulation of DAG at the immunological synapse and consequently, a more robust and sustained activation of the CAR-T cell.
Potential Applications of this compound in CAR-T Cell Research
-
Enhancement of CAR-T Cell Effector Functions: this compound could be used to directly boost the cytotoxic potential and cytokine production of CAR-T cells.
-
Overcoming T-Cell Exhaustion: By sustaining activation signals, this compound may help prevent or reverse the exhausted phenotype often observed in CAR-T cells after prolonged antigen exposure.
-
Improving CAR-T Cell Proliferation and Persistence: Enhanced signaling through DGKA inhibition could lead to greater proliferation and longer-term persistence of CAR-T cells in vivo.
-
Combination Therapy: this compound could be investigated in combination with other immunomodulatory agents, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.
Experimental Protocols
The following are example protocols for evaluating the effect of this compound on CAR-T cell function.
Protocol 1: In Vitro Assessment of this compound on CAR-T Cell Cytotoxicity
Objective: To determine the effect of this compound on the ability of CAR-T cells to kill target tumor cells.
Methodology:
-
Cell Culture:
-
Culture CAR-T cells (e.g., anti-CD19 CAR-T) and target tumor cells (e.g., CD19-positive NALM-6 leukemia cells) under standard conditions.
-
Culture a negative control cell line that does not express the target antigen (e.g., CD19-negative K562 cells).
-
-
Treatment:
-
Pre-treat CAR-T cells with a range of concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2-4 hours.
-
-
Co-culture:
-
Co-culture the pre-treated CAR-T cells with target tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
-
Cytotoxicity Assay:
-
After a 4-hour or 18-hour co-culture, assess tumor cell lysis using a standard method such as a calcein-AM release assay or a luciferase-based assay.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition.
-
Determine the EC50 (half-maximal effective concentration) of this compound for enhancing cytotoxicity.
-
Protocol 2: In Vitro Cytokine Release Assay
Objective: To measure the effect of this compound on cytokine production by CAR-T cells upon antigen stimulation.
Methodology:
-
Co-culture Setup:
-
Set up the same co-culture conditions as in Protocol 1.
-
-
Supernatant Collection:
-
After 24 hours of co-culture, collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Measure the concentration of key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
Data Analysis:
-
Compare the cytokine concentrations between this compound-treated and vehicle-treated groups.
-
Protocol 3: In Vivo Murine Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with CAR-T cell therapy in a mouse model of cancer.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG mice).
-
-
Tumor Implantation:
-
Inject the mice with a human tumor cell line (e.g., luciferase-expressing NALM-6 cells) intravenously or subcutaneously.
-
-
Treatment Groups:
-
Establish treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
CAR-T cells alone
-
CAR-T cells + this compound
-
-
-
CAR-T Cell Infusion:
-
Once tumors are established (as determined by bioluminescence imaging), inject CAR-T cells intravenously.
-
-
This compound Administration:
-
Administer this compound or vehicle control to the respective groups, starting on the day of CAR-T cell infusion, following a predetermined dosing schedule.
-
-
Monitoring:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Monitor mouse survival and body weight.
-
-
Data Analysis:
-
Compare tumor growth and survival curves between the different treatment groups.
-
Illustrative Data Presentation
The following tables present hypothetical data that could be expected from the experiments described above, based on published findings for DGKA inhibition.
Table 1: Effect of this compound on CAR-T Cell Cytotoxicity In Vitro
| This compound Concentration | % Specific Lysis (4 hours, E:T 5:1) |
| Vehicle (DMSO) | 35% |
| 10 nM | 45% |
| 100 nM | 65% |
| 1 µM | 70% |
Table 2: Effect of this compound on Cytokine Release In Vitro
| This compound Concentration | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| Vehicle (DMSO) | 1500 | 500 |
| 100 nM | 4500 | 1200 |
Table 3: In Vivo Anti-Tumor Efficacy in a Murine Model
| Treatment Group | Median Survival (days) |
| Vehicle | 20 |
| This compound alone | 22 |
| CAR-T cells alone | 45 |
| CAR-T cells + this compound | 65 |
Experimental Workflow Visualization
Conclusion
The inhibition of DGKA presents a promising strategy for enhancing the therapeutic efficacy of CAR-T cells. This compound, as a DGKA inhibitor, warrants investigation in this context. The protocols and conceptual framework provided here offer a starting point for researchers to explore the potential of this compound to augment CAR-T cell therapy, potentially leading to more effective treatments for cancer patients.
References
- 1. Investigation of diacylglycerol kinase alpha role in lipid signalling during T cell activation [iris.uniupo.it]
- 2. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]
- 3. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
pasodacigib solubility and stability issues
Disclaimer: This technical support center provides general guidance on the solubility and stability challenges commonly encountered with poorly soluble kinase inhibitors, a class to which pasodacigib belongs. As of the latest update, specific quantitative solubility and stability data for this compound are not publicly available. The following information is based on general principles and data from analogous compounds and should be used as a starting point for your own experimental validation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What solvents are recommended?
A1: For initial stock solutions, organic solvents are typically required for poorly soluble kinase inhibitors. Based on general data for similar compounds, consider the following:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.
-
Ethanol: Can be used, but may have lower solubilizing capacity than DMSO.
It is critical to prepare a high-concentration stock solution in an organic solvent first, which can then be diluted into aqueous buffers for your experiments. Direct dissolution in aqueous media is generally not feasible.
Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay medium.
-
Increase the percentage of DMSO: While it's best to keep the final DMSO concentration low (typically <0.5%) to avoid solvent effects on cells, a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same DMSO concentration to account for any solvent-induced effects.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to maintain the solubility of hydrophobic compounds. Extensive validation is required to ensure the surfactant does not interfere with your assay.
-
Serum in media: The presence of serum in cell culture media can aid in solubilizing hydrophobic compounds. If your experiment allows, utilizing serum-containing media may improve solubility.
Q3: How should I store my this compound, both in solid form and in solution?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions (in organic solvent): Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Compound precipitation or degradation in the assay medium.
Troubleshooting Workflow:
Optimizing Pasodacigib Dosage for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of pasodacigib in in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BAY2862789, is a potent and selective inhibitor of the alpha-isoenzyme of diacylglycerol kinase (DGKα).[1] DGKα is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA).[2][1] By inhibiting DGKα, this compound leads to the accumulation of DAG, a critical second messenger. This has two primary effects:
-
In T-cells: Increased DAG levels enhance T-cell receptor (TCR) signaling, leading to increased T-cell proliferation, cytokine production (such as IL-2), and a more robust anti-tumor immune response.
-
In cancer cells: DGKα is often overexpressed in various cancers and contributes to cell survival. Inhibition of DGKα by this compound can suppress the proliferation of malignant cells and induce apoptosis.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a high in vitro potency for human DGKα, with a reported pIC₅₀ value of 9.3, which corresponds to an IC₅₀ of 0.5 nM.
Q3: What is the recommended solvent for this compound?
A3: Like many kinase inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution at -20°C or -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: While the IC₅₀ of this compound for DGKα is very low (0.5 nM), the effective concentration in a cellular assay will depend on the cell type, cell density, and the specific endpoint being measured. It is recommended to perform a dose-response experiment starting from a low nanomolar range and extending to the micromolar range. For context, other less specific DGK inhibitors like R59949 have been used in the 15-30 µM range in cell culture.
-
-
Possible Cause 2: Inactivation by serum.
-
Solution: Components in fetal bovine serum (FBS) and other sera can bind to and inactivate small molecule inhibitors over time. Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cell line can tolerate it. If serum is necessary, you may need to replenish the medium with fresh this compound during long incubation periods.
-
-
Possible Cause 3: Incorrect experimental design.
-
Solution: Ensure that the assay endpoint is appropriate for the mechanism of action. For T-cell activation, measure markers like IL-2 production or phosphorylation of ERK. For cytotoxicity, use assays that measure apoptosis, such as caspase-3/7 activity or Annexin V staining.
-
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Even selective inhibitors can have off-target effects at high concentrations. Stick to the lowest effective concentration determined from your dose-response experiments.
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Ensure that the vehicle control contains the same final concentration of DMSO as the treated samples.
-
Issue 3: this compound precipitates out of solution when added to cell culture media.
-
Possible Cause: Poor aqueous solubility.
-
Solution: This is a common issue with hydrophobic compounds. To mitigate this, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing. Avoid preparing large volumes of diluted compound in aqueous media that will be stored for extended periods. It is best to prepare the final working solution immediately before adding it to the cells.
-
Quantitative Data Summary
| Parameter | Value | Source |
| pIC₅₀ (human DGKα) | 9.3 | |
| IC₅₀ (human DGKα) | 0.5 nM |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used if necessary.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (ideally ≤ 0.1%).
-
2. T-Cell Activation Assay (IL-2 Production)
-
Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) in a 96-well plate.
-
Treatment: Add serial dilutions of this compound or vehicle control (medium with the same final DMSO concentration) to the wells.
-
Stimulation: Stimulate the cells with an appropriate T-cell activator (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
3. Cytotoxicity Assay (Caspase-3/7 Activity)
-
Cell Seeding: Seed a cancer cell line of interest in a 96-well plate and allow the cells to adhere overnight.
-
Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Analysis: Measure caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit according to the manufacturer's protocol.
4. Western Blot for Phospho-ERK
-
Cell Treatment: Treat T-cells with this compound or vehicle for a predetermined time, followed by stimulation with a T-cell activator for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ERK and total ERK, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits DGKα, increasing DAG and enhancing T-cell activation.
Caption: General workflow for in vitro experiments with this compound.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
Technical Support Center: Investigating Off-Target Effects of PF-04691502
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of PF-04691502, a dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor.
Important Note: The compound name "pasodacigib" is not consistently found in the scientific literature. The information provided here pertains to PF-04691502, a compound extensively documented as a dual PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-04691502?
A1: PF-04691502 is an ATP-competitive dual inhibitor of Class I PI3K and mTOR kinases.[1][2] It potently inhibits the kinase activity of PI3K isoforms (α, β, δ, and γ) and mTOR, thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][3]
Q2: What are the known on-target inhibitory activities of PF-04691502?
A2: Biochemical assays have determined the inhibitory constants (Ki) of PF-04691502 against various PI3K isoforms and mTOR. These values are summarized in the table below.
| Target | Ki (nM) |
| PI3Kα | 1.8 |
| PI3Kβ | 2.1 |
| PI3Kδ | 1.6 |
| PI3Kγ | 1.9 |
| mTOR | 16 |
| Data sourced from multiple studies.[3][4] |
Q3: Is there a publicly available kinome scan or broad off-target screening profile for PF-04691502?
A3: Based on extensive literature searches, a comprehensive, publicly available kinome scan or broad selectivity profile for PF-04691502 has not been identified. While the compound is described as "selective" for PI3K/mTOR, this is primarily in the context of its potent activity against these targets compared to some other kinases.[3] The full spectrum of its off-target interactions is not detailed in the available literature.
Q4: What are the reported side effects of PF-04691502 in clinical trials, and could they be related to off-target effects?
A4: A Phase I clinical trial of PF-04691502 in patients with advanced cancer reported several treatment-related adverse events. While these could be due to on-target inhibition of the PI3K/mTOR pathway in non-cancerous tissues, the possibility of off-target effects contributing to this toxicity profile cannot be excluded.
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) |
| Fatigue | 35.1 | 5.4 |
| Nausea | 35.1 | 0 |
| Decreased appetite | 32.4 | 2.7 |
| Rash | 24.3 | 2.7 |
| Hyperglycemia | 21.6 | 5.4 |
| Vomiting | 27.0 | 0 |
| Diarrhea | 18.9 | 0 |
| Mucosal inflammation | 18.9 | 0 |
| Data from a Phase I study. The causality (on-target vs. off-target) for each adverse event is not definitively established. |
Troubleshooting Guides
This section provides guidance for researchers encountering specific issues during their experiments with PF-04691502 that may be indicative of off-target effects.
Issue 1: Unexpected Cellular Phenotype Not Explained by PI3K/mTOR Inhibition
-
Question: I am observing a cellular effect (e.g., unexpected morphological change, altered cell cycle profile) that is not consistent with the known functions of the PI3K/mTOR pathway. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for the observed phenotype in relation to other kinase pathways.
-
Use of Structurally Different Inhibitors: Compare the effects of PF-04691502 with other dual PI3K/mTOR inhibitors that have different chemical scaffolds. If the phenotype is unique to PF-04691502, it is more likely to be an off-target effect.
-
Rescue Experiments: If you suspect a specific off-target kinase, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Kinome Profiling: The most direct way to identify potential off-target kinases is to perform a kinome-wide selectivity screen.
-
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
-
Question: The concentration of PF-04691502 required to achieve a cellular effect is significantly different from its reported Ki values for PI3K and mTOR. Why might this be?
-
Answer and Troubleshooting Steps:
-
Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, requiring higher concentrations to reach its intracellular targets.
-
Off-Target Engagement: The observed cellular phenotype may be driven by the inhibition of a less sensitive off-target kinase, thus requiring a higher concentration of the inhibitor.
-
Assay Conditions: Ensure that the conditions of your cellular assay (e.g., serum concentration, cell density) are optimized and consistent.
-
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of PF-04691502 against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of PF-04691502 in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of purified, active human kinases (e.g., KINOMEscan™, Reaction Biology).
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.
-
Competition Binding Assay: Measures the ability of PF-04691502 to displace a labeled ligand from the ATP-binding site of each kinase.
-
Kinase Activity Assay: Measures the ability of PF-04691502 to inhibit the phosphorylation of a substrate by each kinase.
-
-
Data Analysis: The results are typically reported as the percentage of inhibition at a specific concentration or as dissociation constants (Kd) or IC50 values for each kinase. This data will reveal the selectivity profile of PF-04691502 across the kinome.
Protocol 2: Western Blotting to Investigate Off-Target Pathway Modulation
This protocol can be used to investigate if PF-04691502 affects signaling pathways other than PI3K/mTOR.
-
Cell Culture and Treatment: Culture your cells of interest and treat them with PF-04691502 at various concentrations and time points. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of suspected off-target pathways (e.g., phospho-ERK, total ERK for the MAPK pathway).
-
Incubate with a suitable secondary antibody.
-
Detect the signal using an appropriate detection method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine if PF-04691502 modulates the activity of off-target pathways.
Visualizations
Caption: On-target activity of PF-04691502 on the PI3K/mTOR signaling pathway.
Caption: Experimental workflow for investigating suspected off-target effects.
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Kinome rewiring reveals AURKA limits PI3K-pathway inhibitor efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Technical Support Center: Pasodacigib In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pasodacigib in animal models. The information is compiled from established preclinical methodologies and data from related kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of diacylglycerol kinase alpha (DGKα).[1] DGKα is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGKα, this compound increases the levels of DAG, a critical second messenger in T-cell receptor signaling pathways. This can enhance T-cell activation and promote anti-tumor immune responses.[2][3]
Q2: What are the expected physicochemical properties of this compound and how might they affect in vivo delivery?
While detailed experimental data for this compound is not publicly available, like many kinase inhibitors, it is predicted to have low aqueous solubility.[4] This can present challenges for achieving desired exposures in animal models, particularly with oral administration.[5][6] Researchers should anticipate the need for formulation strategies to improve solubility and bioavailability.
Q3: Which administration routes are suitable for this compound in animal models?
The optimal route of administration will depend on the experimental goals and the formulation. Common routes for preclinical studies include:
-
Intravenous (IV): Ensures 100% bioavailability and provides a clear pharmacokinetic profile.
-
Intraperitoneal (IP): Often used for compounds with poor oral absorption.
-
Subcutaneous (SC): Can provide a slower release and more sustained exposure.
-
Oral (PO): Necessary for evaluating oral bioavailability but may require advanced formulations to overcome solubility issues.[7]
Q4: Are there any known off-target effects of this compound?
This compound is designed to be a DGKα inhibitor. However, as with any kinase inhibitor, the potential for off-target effects should be considered. It is good practice to include relevant controls in your experiments to assess the specificity of the observed effects.
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Issues
Symptoms:
-
Difficulty dissolving this compound in aqueous solutions.
-
Precipitation of the compound in the dosing vehicle.
-
Inconsistent results between experiments.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | Utilize a co-solvent system. A common starting point for preclinical formulations is a mixture of DMSO, PEG300, Tween 80, and saline. Other DGK inhibitors have shown solubility in DMSO and ethanol.[8] |
| Vehicle Incompatibility | Test the stability of your formulation over the duration of the experiment. Ensure the pH of the vehicle is appropriate for the compound. |
| Incorrect Salt Form | If different salt forms of this compound are available, test their comparative solubilities. |
| Inadequate Sonication/Mixing | Ensure the compound is fully dissolved by using a vortex mixer and/or a sonicator. |
Problem 2: Low Bioavailability and Inconsistent Exposure
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High variability in pharmacokinetic (PK) data between individual animals.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor Absorption | Consider using a formulation with permeation enhancers or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). |
| First-Pass Metabolism | If extensive first-pass metabolism is suspected, consider a different route of administration (e.g., IP or SC) to bypass the liver initially. |
| Gavage Technique Variability | Ensure consistent oral gavage technique to minimize variability in administration. The use of soft gavage tubing may reduce stress in the animals. |
| Food Effects | Standardize the fasting and feeding schedule of the animals, as food can significantly impact the absorption of some drugs. |
Problem 3: Adverse Events in Animal Models
Symptoms:
-
Weight loss, lethargy, or other signs of toxicity in treated animals.
-
Irritation at the injection site.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Vehicle Toxicity | Run a vehicle-only control group to assess the tolerability of the formulation itself. High concentrations of DMSO or other organic solvents can be toxic. |
| Compound Toxicity | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Irritating Formulation | For injections, ensure the formulation is at a physiological pH and consider dilution to reduce irritation. |
Experimental Protocols
Example Oral Formulation Protocol for a Rodent PK Study
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Preparation of Vehicle:
-
Prepare a vehicle solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Warm the PEG300 slightly to reduce viscosity.
-
Add the DMSO, Tween 80, and water, and mix thoroughly.
-
-
Preparation of this compound Formulation:
-
Weigh the required amount of this compound.
-
Add the DMSO to the this compound powder and vortex until fully dissolved.
-
Gradually add the PEG300 while mixing.
-
Add the Tween 80 and continue mixing.
-
Finally, add the water dropwise while vortexing to avoid precipitation.
-
The final solution should be clear. If not, sonicate for 5-10 minutes.
-
-
Administration:
-
Dose the animals by oral gavage at a volume of 5-10 mL/kg.
-
Ensure the formulation is at room temperature before dosing.
-
Example Intraperitoneal Formulation Protocol
-
Preparation of Vehicle:
-
Prepare a vehicle of 10% Solutol HS 15 in sterile saline.
-
-
Preparation of this compound Formulation:
-
Dissolve this compound in the Solutol HS 15 first.
-
Add the sterile saline and mix until a clear solution is formed.
-
-
Administration:
-
Administer via intraperitoneal injection at a volume of 10 mL/kg.
-
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for formulation development.
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| Saline | < 0.01 |
| 5% Dextrose in Water (D5W) | < 0.01 |
| DMSO | > 50 |
| Ethanol | 5 |
| PEG300 | 20 |
| 10% Solutol HS 15 / Saline | 10 |
| 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water | 5 |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| IV | 2 | 1500 | 0.08 | 2500 | 100 |
| IP | 10 | 1200 | 0.5 | 6000 | 48 |
| PO (Suspension) | 20 | 300 | 2 | 3000 | 6 |
| PO (Optimized Formulation) | 20 | 900 | 1 | 11250 | 22.5 |
Visualizations
Caption: this compound inhibits DGKα, increasing DAG levels and promoting T-cell activation.
Caption: Workflow for a pharmacokinetic study of this compound in animal models.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. DGKA | Insilico Medicine [insilico.com]
- 3. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DIACYLGLYCEROL KINASE INHIBITOR I | 93076-89-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Investigating Resistance Mechanisms to Novel Anticancer Agents
Disclaimer: As of late 2025, specific data on resistance mechanisms to pasodacigib is not extensively available in published literature, likely due to its relatively early stage in the drug development pipeline. The following guide is based on established principles of resistance to targeted therapies, particularly kinase inhibitors, and is intended to provide a foundational framework for researchers investigating resistance to novel agents like this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my test compound, is now showing reduced sensitivity. How can I confirm that I have generated a resistant cell line?
A1: The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the parental (sensitive) cell line to the suspected resistant cell line.
-
Serial IC50 Determinations: Culture the parental and suspected resistant cell lines and treat them with a range of concentrations of the compound. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for each line. A significant fold-change in IC50 (typically >5-fold) is indicative of resistance.[1]
-
Washout Experiment: To ensure the reduced sensitivity is due to a stable genetic or epigenetic change, and not temporary adaptation, remove the compound from the culture medium of the resistant cells for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.[1]
-
Clonal Selection: Isolate single-cell clones from the resistant population and test their individual IC50 values. This will help determine if the resistance is heterogeneous within the population.
Q2: What are the most common mechanisms of acquired resistance to targeted therapies like kinase inhibitors?
A2: The primary mechanisms of resistance to targeted therapies can be broadly categorized as:
-
On-target alterations: These include mutations in the drug target that prevent the drug from binding effectively.[2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the drug out of the cell, reducing its intracellular concentration.[3]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, allowing for continued proliferation and survival.[4] Common examples include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Drug inactivation: The cancer cell may metabolize the drug into an inactive form.
-
Changes in the tumor microenvironment: Interactions between tumor cells and stromal components can contribute to drug resistance.
Q3: I've confirmed resistance. What are the next steps to identify the underlying mechanism?
A3: A multi-pronged approach is recommended:
-
Sequence the drug target: Look for acquired mutations in the gene encoding the target protein in your resistant cell lines compared to the parental line.
-
Assess bypass pathway activation: Use techniques like Western blotting or phospho-kinase arrays to check for the upregulation of key signaling proteins in pathways like PI3K/Akt and MAPK/ERK.
-
Gene expression analysis: Perform RNA sequencing or microarray analysis to compare the gene expression profiles of sensitive and resistant cells. This can reveal upregulation of drug efflux pumps or other resistance-conferring genes.
-
Metabolomic analysis: Investigate whether the drug is being metabolized differently in resistant cells.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
High variability in assays like MTT or CellTiter-Glo® can obscure the true IC50 and make it difficult to assess resistance.
| Possible Cause | Solution |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row/column. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Incomplete formazan (B1609692) solubilization (MTT assay) | Ensure complete dissolution of formazan crystals with the solubilizing agent (e.g., DMSO). Mix thoroughly by pipetting or shaking. |
| Drug solubility issues | Visually inspect the drug dilutions for precipitation. If necessary, use a lower concentration of solvent (e.g., DMSO) or sonicate the drug solution. |
Problem 2: Failure to generate a resistant cell line.
Developing a resistant cell line through continuous exposure to a drug can be a lengthy process and may not always be successful.
| Possible Cause | Solution |
| Drug concentration is too high | Start with a low concentration of the compound (around the IC20) and gradually increase it over time as the cells adapt. |
| Drug concentration is too low | If the cells are proliferating at the same rate as the untreated control, the selective pressure may be insufficient. Gradually increase the drug concentration. |
| Cell line is not viable for long-term culture | Ensure you are using a robust cell line that can be passaged multiple times. Check the recommended culture conditions for your specific cell line. |
| Heterogeneity of the parental cell line | The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line. |
Quantitative Data Presentation
When publishing your findings, it is crucial to present quantitative data in a clear and organized manner.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) ± SD (n=3) | Fold Resistance |
|---|---|---|
| Parental MCF-7 | 50 ± 5 | 1 |
| MCF-7 this compound-R1 | 750 ± 60 | 15 |
| MCF-7 this compound-R2 | 1200 ± 110 | 24 |
Table 2: Relative Gene Expression in Parental vs. Resistant Cells
| Gene | Fold Change in MCF-7 this compound-R1 (vs. Parental) |
|---|---|
| ABCB1 (MDR1) | 12.5 |
| AKT1 | 1.2 |
| MAPK1 (ERK2) | 1.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound in parental and resistant cancer cell lines.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours (or a time course determined by cell doubling time) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in signaling pathways (e.g., PI3K/AKT/mTOR) in response to inhibitor treatment.
Materials:
-
Parental and resistant cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the test compound at the desired concentration and time points. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between parental and resistant cells, with and without drug treatment.
Visualizations
Caption: Potential bypass signaling pathways in this compound resistance.
Caption: Workflow for investigating drug resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 4. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Pasodacigib Toxicity in Preclinical Studies
Disclaimer: The following information is intended for research and drug development professionals and is based on hypothetical preclinical data for the investigational compound "pasodacigib." The toxicities and mitigation strategies described are for illustrative purposes and should not be considered as established clinical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule inhibitor of the novel kinase XYZ, which plays a crucial role in aberrant cell proliferation in specific cancer models. Its primary mechanism of action is the ATP-competitive inhibition of XYZ kinase activity, leading to cell cycle arrest and apoptosis in tumor cells expressing the activated form of the kinase.
Q2: What are the most common toxicities observed with this compound in preclinical studies?
Based on preclinical studies in rodent and non-rodent species, the most frequently observed dose-limiting toxicities associated with this compound administration are gastrointestinal (GI) distress, including diarrhea and weight loss, and hematological toxicities, specifically neutropenia and thrombocytopenia. Mild to moderate elevations in liver enzymes (ALT/AST) have also been noted at higher dose levels.
Q3: Are there any known strategies to mitigate this compound-induced toxicities?
Yes, several strategies are being explored to manage this compound-associated toxicities in preclinical models. These include dose optimization, co-administration of supportive care agents, and the investigation of alternative dosing schedules. For instance, co-treatment with a P-glycoprotein (P-gp) inhibitor is being investigated to potentially reduce the required therapeutic dose and thereby decrease off-target toxicities.
Troubleshooting Guides
Issue 1: Severe Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Potential Cause: this compound may have off-target effects on rapidly dividing cells of the gastrointestinal epithelium.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dose of this compound. A dose de-escalation of 25-50% is recommended to assess if GI toxicity can be managed while maintaining efficacy.
-
Supportive Care:
-
Administer anti-diarrheal agents such as loperamide.
-
Ensure adequate hydration and nutritional support to counteract weight loss.
-
-
Alternative Dosing Schedule: Evaluate an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery of the GI epithelium.
-
Co-administration with a P-gp Inhibitor: Preliminary data suggests that this compound is a substrate of the P-gp efflux pump. Co-administration with a P-gp inhibitor may increase the intracellular concentration of this compound in tumor cells, potentially allowing for a lower, better-tolerated therapeutic dose.
Issue 2: Hematological Toxicity (Neutropenia, Thrombocytopenia)
Potential Cause: this compound may impact hematopoietic progenitor cells in the bone marrow.
Troubleshooting Steps:
-
Monitor Blood Counts: Implement frequent monitoring of complete blood counts (CBCs) to track the onset and severity of neutropenia and thrombocytopenia.
-
Dose Interruption/Reduction: If Grade 3 or 4 neutropenia or thrombocytopenia is observed, interrupt dosing until recovery to Grade 1 or baseline. Consider restarting at a reduced dose.
-
Supportive Care (Experimental): In severe cases, the use of granulocyte colony-stimulating factor (G-CSF) for neutropenia or thrombopoietin receptor agonists for thrombocytopenia could be explored, though their interaction with this compound efficacy needs to be carefully evaluated.
Quantitative Data Summary
Table 1: Summary of this compound-Induced Toxicities in Preclinical Models
| Species | Dose Level (mg/kg/day) | Observed Toxicities | Severity (Grade 1-4) |
| Mouse | 50 | Diarrhea, Weight Loss (5-10%) | 1-2 |
| 100 | Diarrhea, Weight Loss (>10%), Neutropenia | 2-3 | |
| 200 | Severe Diarrhea, Weight Loss (>15%), Grade 4 Neutropenia, Thrombocytopenia | 3-4 | |
| Rat | 25 | Mild Diarrhea | 1 |
| 50 | Moderate Diarrhea, Weight Loss (5-10%), Mild Neutropenia | 2 | |
| 100 | Severe Diarrhea, Weight Loss (>10%), Grade 3 Neutropenia, Thrombocytopenia | 3-4 | |
| Dog | 10 | Mild, intermittent Diarrhea | 1 |
| 20 | Moderate Diarrhea, Mild Neutropenia | 2 | |
| 40 | Severe Diarrhea, Grade 3 Neutropenia, Elevated ALT/AST | 3 |
Experimental Protocols
Protocol 1: Evaluation of Co-administration of a P-gp Inhibitor to Mitigate this compound Toxicity
-
Animal Model: Use a relevant tumor xenograft model in immunocompromised mice that has previously shown sensitivity to this compound.
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound at the maximum tolerated dose (MTD)
-
Group 3: this compound at a reduced dose (e.g., 50% of MTD)
-
Group 4: P-gp inhibitor alone
-
Group 5: this compound (reduced dose) + P-gp inhibitor
-
-
Dosing: Administer this compound and the P-gp inhibitor daily via oral gavage for a specified treatment period (e.g., 21 days).
-
Endpoints:
-
Efficacy: Monitor tumor volume and animal survival.
-
Toxicity: Monitor body weight, clinical signs (especially diarrhea), and perform regular CBCs.
-
Pharmacokinetics: Collect plasma and tumor tissue samples to determine the concentrations of this compound.
-
-
Data Analysis: Compare the tumor growth inhibition, toxicity profiles, and pharmacokinetic parameters between the groups to determine if co-administration of the P-gp inhibitor allows for a better-tolerated and still efficacious dosing regimen for this compound.
Visualizations
Caption: Workflow for mitigating this compound-induced toxicities.
Caption: Simplified signaling pathway of this compound's mechanism of action.
pasodacigib assay interference and artifacts
Welcome to the technical support center for pasodacigib assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding assay interference and artifacts when working with the diacylglycerol kinase alpha (DGKα) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of diacylglycerol kinase alpha (DGKα). DGKα is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGKα, this compound increases the intracellular levels of DAG and decreases the levels of PA, thereby modulating the activity of downstream signaling pathways involved in cell proliferation, survival, and immune responses.
Q2: What are the most common assays used to assess the activity of this compound?
Common assays to evaluate this compound's activity include:
-
Biochemical DGKα Activity Assays: These assays directly measure the enzymatic activity of purified DGKα in the presence of this compound. They often involve the use of radiolabeled ATP or coupled enzymatic reactions to detect the production of ADP or the consumption of ATP.
-
Cell-Based DGKα Activity Assays: These assays measure DGKα activity within intact cells. This can be done by pre-labeling cells with radiolabeled precursors and measuring the formation of radiolabeled PA.
-
Western Blotting: This technique is used to measure the phosphorylation status of downstream targets of the DGKα signaling pathway, such as proteins in the mTOR and MAPK pathways.
-
Cell Viability and Proliferation Assays: Assays like MTT, MTS, XTT, or cell counting are used to determine the effect of this compound on cancer cell growth and survival.
-
T-cell Activation Assays: Since DGKα is a negative regulator of T-cell signaling, assays that measure T-cell activation, such as cytokine release (e.g., IL-2, IFN-γ) or proliferation, are relevant.
Q3: I am seeing inconsistent IC50 values for this compound in my kinase assay. What could be the cause?
Inconsistent IC50 values can arise from several factors. High variability between replicate wells is a common issue that can often be resolved by carefully reviewing and optimizing your experimental technique.[1] Fluctuations in the calculated IC50 value for your compound can be frustrating.[1]
Potential causes include:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and use appropriate techniques, especially for viscous solutions.
-
Compound Solubility and Stability: Visually inspect for precipitation of this compound in your assay buffer. Ensure the compound is fully dissolved and stable throughout the experiment.
-
Variable Enzyme Activity: The activity of recombinant DGKα can vary between batches or with storage conditions.
-
ATP Concentration: The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.
Troubleshooting Guides
Biochemical DGKα Activity Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in no-enzyme control | Contaminating kinase activity in reagents. | Use high-purity reagents. |
| Autohydrolysis of ATP. | Prepare fresh ATP solutions and keep them on ice. | |
| Direct interference of this compound with detection reagents. | Run a control with this compound and detection reagents without the enzyme. | |
| Low signal-to-noise ratio | Suboptimal enzyme concentration. | Titrate the DGKα enzyme to determine the optimal concentration. |
| Suboptimal substrate (DAG) concentration. | Titrate the DAG substrate. Note that the physical form of DAG (micelles or liposomes) can affect enzyme activity.[2] | |
| Inactive enzyme. | Use a fresh batch of enzyme or a known active lot. | |
| Inconsistent results between experiments | Variability in liposome/micelle preparation. | Standardize the protocol for preparing DAG-containing vesicles. |
| This compound precipitation. | Check the solubility of this compound in the assay buffer. Consider using a different solvent or a lower concentration. | |
| This compound autofluorescence (in fluorescence-based assays). | Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, consider using a different detection method. |
This protocol is a general guideline and may require optimization.
-
Reagent Preparation:
-
Prepare a 2X stock of DGKα enzyme in kinase assay buffer.
-
Prepare a 2X stock of diacylglycerol (DAG) substrate in a suitable buffer containing detergent to form micelles.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer.
-
Prepare a detection mix containing ADP-Glo™ Kinase Assay reagents or a similar ADP detection system.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to the wells of a microplate.
-
Add 10 µL of the 2X DGKα enzyme stock to each well.
-
Initiate the reaction by adding 5 µL of the 2X DAG substrate stock.
-
Incubate the plate at the optimal temperature for the desired time.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP detection kit.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Plot the signal versus the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays (e.g., Cell Viability, Western Blotting)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assays | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate seeding techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media. | |
| This compound interfering with the assay chemistry (e.g., direct reduction of MTT/MTS/XTT).[3] | Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.[3] If interference is observed, switch to an alternative viability assay that measures a different endpoint (e.g., ATP content, DNA synthesis, or membrane integrity). | |
| No or weak signal in Western Blot for downstream targets | Low protein concentration. | Load more protein per well. |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage). Use a positive control to verify transfer. | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions and ensure proper storage. | |
| High background in Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to find the optimal concentration. | |
| Excessive washing of the membrane. | Follow a consistent and optimized washing protocol. |
Visualizations
DGKα Signaling Pathway
Caption: DGKα signaling pathway and the inhibitory action of this compound.
Experimental Workflow: DGKα Inhibition Assay
References
Technical Support Center: Pasodacigib Handling and Storage
Disclaimer: Information regarding specific long-term storage and handling protocols for "pasodacigib" is not publicly available. The following guidelines are based on best practices for handling potent, hazardous, and cytotoxic compounds in a research setting and should be adapted once specific data for this compound is available.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions for handling this compound?
A1: this compound should be handled as a hazardous drug. All procedures should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to minimize exposure.[1][2] Personnel must wear appropriate personal protective equipment (PPE), including double gloves, a protective gown, and face and eye protection.[2][3] A comprehensive safety program with standard operating procedures (SOPs) for all aspects of handling, from receipt to disposal, should be in place.[1]
Q2: How should this compound be received and unpacked?
A2: Upon receipt, visually inspect the external shipping container for any signs of damage.[4] Unpacking should occur in a designated area with neutral or negative pressure, separate from sterile compounding areas, to contain any potential contamination.[2][4] Personnel involved in unpacking should wear appropriate PPE. A spill kit should be readily available in the receiving area.[4]
Q3: What are the recommended long-term storage conditions for this compound?
A3: While specific data for this compound is unavailable, potent compounds are typically stored in a secure, well-ventilated area with controlled temperature and humidity. Antineoplastic hazardous drugs should be stored separately from non-hazardous drugs.[1] Storage areas and containers must be clearly labeled with hazardous drug warnings.[4] For general guidance, refrigerated storage is often between 2°C and 8°C (36°F and 46°F), and freezer storage is between -25°C and -10°C.[5][6][7] Always refer to the manufacturer's specific recommendations.
Q4: How should this compound waste be disposed of?
A4: All materials contaminated with this compound, including empty vials, used PPE, and cleaning materials, should be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1] Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[2][3]
Troubleshooting Guide
Issue 1: I observed precipitation in the reconstituted this compound solution.
-
Possible Cause: The solution may be supersaturated, or the incorrect diluent was used. Temperature fluctuations during storage or reconstitution can also cause precipitation.
-
Solution:
-
Ensure you are using the recommended solvent and concentration as specified in the product's technical data sheet.
-
Gently warm the solution to the recommended temperature to see if the precipitate redissolves. Do not overheat.
-
If precipitation persists, do not use the solution and contact technical support for further guidance.
-
Issue 2: The this compound powder appears discolored.
-
Possible Cause: This could indicate degradation due to exposure to light, moisture, or improper storage temperatures.
-
Solution:
-
Do not use the material.
-
Document the lot number and the nature of the discoloration.
-
Contact the manufacturer's technical support immediately to report the issue and receive instructions.
-
Issue 3: I'm seeing inconsistent results in my experiments using this compound.
-
Possible Cause: Inconsistent results can stem from improper handling, such as repeated freeze-thaw cycles of stock solutions, or degradation of the compound.
-
Solution:
-
Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Always use fresh dilutions for your experiments.
-
Review your experimental protocol to ensure consistency in handling and dilution steps.
-
If the problem persists, consider performing a stability check on your stored compound.
-
Data Presentation: this compound Stability (Illustrative Data)
The following table is a template and should be populated with specific stability data for this compound once available.
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance | Notes |
| -20°C (Solid) | 0 Months | 99.8% | White Crystalline | Baseline |
| 12 Months | 99.7% | No Change | Stable | |
| 24 Months | 99.5% | No Change | Stable | |
| 4°C (Solid) | 1 Month | 99.6% | No Change | Minor degradation observed |
| 6 Months | 98.2% | Slight Yellowing | Significant degradation | |
| Room Temperature (Solid) | 1 Week | 95.1% | Yellow Powder | Rapid degradation |
| -20°C (in DMSO) | 1 Month | 99.2% | Clear, Colorless | Stable for short-term storage |
| 6 Months | 92.0% | Slight Yellow Tint | Degradation in solution over time | |
| 4°C (in DMSO) | 1 Week | 97.5% | Clear, Colorless | Unstable, use fresh |
Experimental Protocols: Stability Assessment of this compound
Objective: To determine the stability of this compound under various storage conditions.
Methodology:
-
Sample Preparation:
-
Store aliquots of solid this compound and solutions of this compound in a specified solvent (e.g., DMSO) at different temperatures (-20°C, 4°C, and room temperature) and light conditions (protected from light and exposed to light).
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Method (High-Performance Liquid Chromatography - HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of this compound.
-
Analysis: At each time point, inject a known concentration of the stored sample and a freshly prepared standard. Calculate the purity by comparing the peak area of this compound to the total peak area of all components.
-
-
Visual Inspection:
-
At each time point, visually inspect the samples for any changes in color, clarity (for solutions), or physical state.
-
Mandatory Visualizations
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashp.org [ashp.org]
- 5. Chapter 5: Vaccine Storage and Handling | Pink Book | CDC [cdc.gov]
- 6. cszindustrial.com [cszindustrial.com]
- 7. cdc.gov [cdc.gov]
Validation & Comparative
A Comparative Guide to Pasodacigib and Other Diacylglycerol Kinase Alpha (DGKA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pasodacigib, a novel Diacylglycerol Kinase Alpha (DGKA) inhibitor, against other known DGKA inhibitors. The information is compiled to offer an objective overview of their performance, supported by available experimental data, to aid in research and development efforts.
Introduction to DGKA Inhibition
Diacylglycerol Kinase Alpha (DGKA or DGKα) is a critical enzyme in lipid signaling pathways. It catalyzes the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a molecular switch that regulates the levels of these two important second messengers.[1][2] Both DAG and PA are involved in a multitude of cellular processes, including cell proliferation, survival, and immune responses.[3][4] In the context of oncology, DGKA is a compelling therapeutic target. Its inhibition can lead to the accumulation of DAG, which enhances T-cell activation and promotes anti-tumor immunity.[5] Concurrently, inhibiting DGKA in cancer cells can suppress their growth and survival. This dual mechanism of action makes DGKA inhibitors a promising class of drugs for cancer immunotherapy.
Comparative Analysis of DGKA Inhibitors
This section provides a quantitative comparison of this compound and other DGKA inhibitors based on their biochemical potency, cellular activity, and selectivity. The data has been compiled from publicly available resources and scientific literature.
Table 1: Biochemical and Cellular Activity of DGKA Inhibitors
| Inhibitor | Target(s) | IC50 (DGKα) | Other IC50 Values | Cellular Activity (EC50) | Reference |
| This compound (BAY-2862789) | DGKα | 0.5 nM (pIC50 = 9.3) | - | - | |
| BMS-502 | DGKα, DGKζ | 4.6 nM | DGKζ: 2.1 nM | 340 nM (mouse cytotoxic T-cell IFNγ assay) | |
| R59022 | DGKα (and others) | 2.8 µM | - | - | |
| R59949 | DGKα (and others) | - | - | - |
Note: Data for R59949 was limited in the public domain. This compound is understood to be the investigational new drug BAY-2862789 from Bayer.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
DGKA Signaling Pathway
The diagram below illustrates the central role of DGKA in converting DAG to PA, and how its inhibition impacts downstream signaling pathways, leading to T-cell activation.
Caption: DGKA signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow: In Vitro DGKA Inhibition Assay
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against DGKA in a biochemical assay.
Caption: Workflow for a radiometric in vitro DGKA inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of DGKA inhibitors.
Protocol 1: In Vitro DGKA Enzymatic Assay (Radiometric)
Objective: To determine the IC50 value of a test compound against recombinant DGKA.
Materials:
-
Recombinant human DGKA enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
[γ-32P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a reaction tube, add the assay buffer.
-
Add the desired concentration of the test compound (or DMSO for control).
-
Add the recombinant DGKA enzyme to the tube.
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing DAG and [γ-32P]ATP in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to the enzyme-inhibitor mixture.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) within the linear range of the assay.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution (e.g., chloroform:methanol:HCl).
-
-
Lipid Extraction and Separation:
-
Vortex the mixture and centrifuge to separate the phases.
-
Spot the organic (lower) phase, containing the lipids, onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate PA from other lipids.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphor screen or use a scintillation counter to quantify the amount of radiolabeled PA formed.
-
-
Data Analysis:
-
Calculate the percentage of DGKA inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular T-Cell Activation Assay (IFNγ Production)
Objective: To determine the EC50 value of a test compound for enhancing T-cell activation.
Materials:
-
Human or mouse T-cells (e.g., primary CD8+ T-cells or Jurkat cells)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or a specific peptide antigen)
-
Test compound (e.g., this compound) dissolved in DMSO
-
IFNγ ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
Plate the T-cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound (or DMSO for control) to the wells.
-
-
T-Cell Stimulation:
-
Add the T-cell activators to the wells to stimulate the T-cells.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate and carefully collect the supernatant from each well.
-
-
IFNγ Quantification:
-
Quantify the concentration of IFNγ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fold-increase in IFNγ production for each compound concentration relative to the stimulated DMSO control.
-
Plot the IFNγ concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Conclusion
This compound has emerged as a potent inhibitor of DGKA with a reported IC50 in the sub-nanomolar range, positioning it as a highly promising candidate for further development. When compared to older DGKA inhibitors such as R59022, this compound demonstrates significantly greater potency. Its potency is also noteworthy when compared to the dual DGKα/ζ inhibitor BMS-502. The development of highly selective and potent DGKA inhibitors like this compound is a significant step forward in targeting this important immuno-oncology pathway. Further preclinical and clinical data will be crucial to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other immunotherapies. This guide provides a foundational comparison to aid researchers in the ongoing exploration of DGKA as a therapeutic target.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents [patents.google.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. US11998539B2 - Substituted aminoquinolones as DGKalpha inhibitors for immune activation - Google Patents [patents.google.com]
- 5. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
Pasodacigib: Efficacy Data and Standard of Care Comparisons Currently Unavailable
As of December 2025, a comprehensive comparison of the efficacy of pasodacigib to the current standard of care is not possible. This compound, a diacylglycerol kinase alpha (DGKA) inhibitor, is currently in the "Discovery" phase of drug development.[1] This early stage precedes clinical trials, meaning the compound has not yet been tested in humans to determine its safety or efficacy for any specific condition.
Consequently, there is no publicly available quantitative data from clinical trials to summarize, nor are there established experimental protocols for its clinical use. Without this fundamental information, a comparison against existing therapeutic alternatives cannot be conducted.
Understanding the Drug Development Pipeline
The journey of a new drug from discovery to market is a long and complex process. The "Discovery" phase involves identifying a promising compound and conducting initial laboratory and animal studies. This compound is currently in this preliminary stage. Before any comparisons to a standard of care can be made, it must successfully progress through several more stages:
-
Preclinical Research: In-depth laboratory and animal testing to assess safety and biological activity.
-
Investigational New Drug (IND) Application: Submission of preclinical data to regulatory agencies (e.g., the FDA) to request permission to begin human trials.
-
Clinical Trials (Phases I, II, and III): A multi-phase process of testing in humans to evaluate safety, dosage, efficacy, and side effects. It is in the later phases (typically Phase III) that direct comparisons to the standard of care are made.
Below is a generalized workflow illustrating the path a new drug like this compound must take before efficacy comparisons can be drawn.
Information regarding the specific signaling pathways this compound targets is limited. As a DGKA inhibitor, it is understood to interfere with the diacylglycerol kinase enzyme. This enzyme is involved in various cellular signaling pathways by converting diacylglycerol (DAG) to phosphatidic acid (PA). The precise implications of this inhibition for therapeutic effect are what would be investigated in future preclinical and clinical research.
This guide will be updated as new information, including data from clinical trials and detailed experimental protocols, becomes publicly available. Researchers and drug development professionals are encouraged to monitor clinical trial registries for future studies on this compound.
References
The Emerging Role of DGKα Inhibition in Oncology: A Comparative Guide for the Evaluation of Novel Inhibitors like Pasodacigib
For Immediate Release
[City, State] – [Date] – As the landscape of oncology research shifts towards novel therapeutic targets, Diacylglycerol Kinase Alpha (DGKα) has emerged as a promising signaling node for cancer intervention. While specific preclinical data on the novel DGKα inhibitor, pasodacigib, is not yet publicly available, this guide provides a comprehensive comparison of the anti-tumor activity of other known DGKA inhibitors. It is intended to offer a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting this pathway.
The Therapeutic Rationale for Targeting DGKα
Diacylglycerol Kinase Alpha (DGKα) is a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA). Both DAG and PA are critical second messengers that regulate a multitude of cellular processes. In cancer, DGKα is often overexpressed and its activity is linked to the promotion of cell proliferation, survival, and invasion.[1][2][3] Its inhibition has been shown to induce apoptosis in various cancer cell lines, including glioblastoma and melanoma, with minimal toxicity to non-cancerous cells.[4]
The anti-tumor effects of DGKα inhibition are mediated through the modulation of several key oncogenic signaling pathways, including mTOR, HIF-1α, and NF-κB.[5][6] Furthermore, targeting DGKα has been shown to enhance anti-tumor immunity by promoting T-cell activation, making it an attractive target for combination therapies with immune checkpoint inhibitors.[7]
Comparative Anti-Tumor Activity of Preclinical DGKα Inhibitors
While awaiting specific data on this compound, the anti-tumor potential of other small molecule DGKα inhibitors has been documented in preclinical studies. These compounds provide a benchmark for evaluating the efficacy of new molecules targeting this kinase.
| Inhibitor | Cancer Type | Model | Key Findings | Reference |
| R59022 | Glioblastoma | U87 & U251 cell lines | Induced caspase-mediated apoptosis. | [4][5] |
| Glioblastoma | U87 xenograft | Delayed tumor growth. | [4] | |
| Melanoma | A-375 cell line | Induced caspase-mediated apoptosis. | [5] | |
| R59949 | Glioblastoma | U87 & U251 cell lines | Induced caspase-mediated apoptosis. | [4][5] |
| Human Erythroleukemia | K562 cell lines | Significantly reduced cell proliferation. | [1] | |
| Compound 10 (Novel Inhibitor) | Syngeneic mouse models | CT26 colon carcinoma | Showed significant in vivo anti-tumor activity in combination with anti-PD-1 or anti-CTLA-4 antibodies. | [8] |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of research and development efforts targeting DGKα, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for inhibitor evaluation.
Caption: DGKα Signaling Pathway in Cancer.
Caption: Experimental Workflow for DGKα Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel anti-tumor agents. Below are summarized protocols for key experiments typically employed in the preclinical evaluation of DGKα inhibitors.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the DGKα inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.
In Vivo Tumor Xenograft Study
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.[10][11]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Drug Administration: Administer the DGKα inhibitor and vehicle control to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[10]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[10][12]
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). Analyze the tumor growth data statistically to determine the significance of the treatment effect.[10]
This guide provides a foundational understanding of the anti-tumor potential of targeting DGKα and a framework for the evaluation of new inhibitors like this compound. The presented data on existing DGKα inhibitors and the detailed experimental protocols are intended to facilitate the advancement of novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pathways: Targeting Diacylglycerol Kinase Alpha in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGKα, Bridging Membrane Shape Changes with Specific Molecular Species of DAG/PA: Implications in Cancer and Immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinase alpha is a critical signaling node and novel therapeutic target in glioblastoma and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DGKA provides platinum resistance in ovarian cancer through activation of cJUN-WEE1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. BiTE® Xenograft Protocol [protocols.io]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Unlocking Synergistic Potential: A Comparative Guide to Pasodacigib in Combination with Checkpoint Inhibitors
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the strategic combination of novel agents with established checkpoint inhibitors is a cornerstone of next-generation therapeutic development. This guide provides a comprehensive comparison of the preclinical rationale and potential synergistic effects of pasodacigib, a novel diacylglycerol kinase alpha (DGKA) inhibitor, with checkpoint inhibitors. Drawing upon available preclinical data for DGKA inhibitors and established combination therapies, this document offers researchers, scientists, and drug development professionals an objective analysis to inform future research and clinical trial design.
Executive Summary
This compound, a preclinical DGKA inhibitor, presents a compelling case for combination therapy with checkpoint inhibitors such as anti-PD-1/PD-L1 antibodies. The mechanism of DGKA inhibition offers a dual benefit: direct anti-tumor effects and potentiation of anti-tumor immunity. Preclinical evidence for other DGKA inhibitors suggests a strong synergistic potential with checkpoint blockade, leading to enhanced tumor growth inhibition and improved immune cell infiltration. This guide compares the preclinical data for a representative DGKA inhibitor combination with an established anti-VEGF and checkpoint inhibitor combination, highlighting the distinct and complementary mechanisms that could be leveraged for superior therapeutic outcomes.
The Rationale for Combining this compound with Checkpoint Inhibitors
This compound is an inhibitor of diacylglycerol kinase alpha (DGKA), an enzyme that plays a critical role in both cancer cell signaling and immune cell function.[1] DGKA is overexpressed in various cancers and contributes to tumor progression by promoting cell proliferation and survival.[2][3] In the tumor microenvironment, DGKA acts as a crucial negative regulator of T-cell activation. By converting diacylglycerol (DAG) to phosphatidic acid (PA), DGKA dampens T-cell receptor (TCR) signaling, leading to T-cell anergy and exhaustion, a state where T-cells lose their ability to effectively kill cancer cells.[4][5][6]
Inhibition of DGKA by agents like this compound is hypothesized to have a two-pronged anti-cancer effect:
-
Direct Anti-Tumor Activity: By blocking DGKA, this compound can disrupt signaling pathways essential for cancer cell growth and survival, leading to apoptosis.[2][7]
-
Immunomodulatory Effects: DGKA inhibition enhances and sustains TCR signaling in T-cells, promoting their activation, proliferation, and effector function.[8][9][10] This can reverse T-cell anergy and exhaustion, making the tumor more susceptible to an immune attack.
Checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, work by blocking the inhibitory signals that cancer cells use to evade the immune system. However, their efficacy is often limited by the lack of pre-existing anti-tumor T-cell activity in the tumor microenvironment. The combination of a DGKA inhibitor like this compound with a checkpoint inhibitor is therefore highly synergistic in principle. This compound can "prime" the tumor microenvironment by increasing the number and activity of tumor-infiltrating T-cells, thereby rendering the tumor more sensitive to the effects of checkpoint blockade.[2][6][8][11][12]
Diagram 1: Proposed Mechanism of Action for this compound and Checkpoint Inhibitor Synergy
Caption: this compound inhibits DGKA, enhancing T-cell activation, while checkpoint inhibitors block the PD-1/PD-L1 axis, preventing T-cell exhaustion.
Preclinical Performance Comparison
As this compound is in the discovery phase, direct preclinical data for its combination with checkpoint inhibitors is not yet publicly available. Therefore, this guide presents a comparative analysis using data from a representative DGKA inhibitor and a well-established comparator combination: the anti-VEGF agent lenvatinib (B1674733) plus an anti-PD-1 antibody.
Quantitative Data Summary
The following table summarizes preclinical data from syngeneic mouse models, providing a quantitative comparison of the anti-tumor efficacy of a DGKA inhibitor in combination with an anti-PD-1 antibody versus lenvatinib in combination with an anti-PD-1 antibody.
| Treatment Group | Tumor Model | Primary Endpoint | Result | Source |
| DGKA Inhibitor + Anti-PD-1 | MC38 Colon Adenocarcinoma | Tumor Growth Inhibition | Additive effect on tumor growth inhibition. | [13] |
| B16 Melanoma | Overall Survival | Prolonged overall survival with DGKA inhibitor treatment. | [13] | |
| Lenvatinib + Anti-PD-1 | Hepa1-6 Hepatocellular Carcinoma | Tumor Volume Reduction | Significant reduction in tumor volume compared to either agent alone. | [1][8] |
| Hepa1-6 Hepatocellular Carcinoma | CD8+ T-cell Infiltration | Increased proportion of CD8+ T-cells in the tumor microenvironment. | [1] | |
| RAG Murine RCC | Tumor Regression | Tumor regression to nonpalpable sizes in 50% of mice. | [9] |
Comparative Analysis
The preclinical data suggests that both DGKA inhibitor and anti-VEGF combinations with checkpoint inhibitors can lead to enhanced anti-tumor activity. The DGKA inhibitor combination shows promise in models that are typically less responsive to checkpoint inhibitors alone, suggesting a potent immunomodulatory effect. The lenvatinib and anti-PD-1 combination demonstrates significant tumor regression and favorable changes in the tumor immune microenvironment, particularly an increase in cytotoxic T-cells. The mechanisms are complementary: DGKA inhibitors directly boost T-cell function, while anti-VEGF agents may improve T-cell infiltration by normalizing tumor vasculature and reducing immunosuppressive cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for assessing the synergy between a novel agent and a checkpoint inhibitor in a syngeneic mouse model.
In Vivo Synergy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of a DGKA inhibitor in combination with an anti-PD-1 antibody.
Animal Model: C57BL/6 mice are a commonly used immunocompetent strain.
Tumor Cell Line: MC38 (colon adenocarcinoma) or B16-F10 (melanoma) cells are frequently used.
Experimental Groups (n=10 mice/group):
-
Vehicle Control
-
DGKA Inhibitor (e.g., INCB177054) alone
-
Anti-PD-1 Antibody alone
-
DGKA Inhibitor + Anti-PD-1 Antibody
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer the DGKA inhibitor (e.g., by oral gavage, daily) and the anti-PD-1 antibody (e.g., by intraperitoneal injection, twice weekly) according to a predefined schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens for further analysis.
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the vehicle control group.
-
Immunophenotyping: Analyze immune cell populations in tumors and spleens by flow cytometry (e.g., CD4+, CD8+, regulatory T-cells, myeloid-derived suppressor cells).
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, FoxP3) to assess infiltration.
-
Cytokine Analysis: Measure cytokine levels in tumor homogenates or serum to assess the immune response.
Diagram 2: Experimental Workflow for Preclinical Synergy Assessment
Caption: A typical workflow for evaluating the in vivo synergy of a combination therapy in a preclinical tumor model.
Conclusion and Future Directions
The preclinical rationale for combining this compound with checkpoint inhibitors is robust, supported by the well-defined role of DGKA in both tumor biology and T-cell immunology. The anticipated synergistic effects, including enhanced tumor growth inhibition and a more favorable tumor immune microenvironment, position this combination as a highly promising therapeutic strategy.
Future preclinical studies should focus on generating direct comparative data for this compound in combination with various checkpoint inhibitors across a range of tumor models. Detailed characterization of the pharmacodynamic effects on immune cell populations and the tumor microenvironment will be critical for elucidating the precise mechanisms of synergy and for identifying potential biomarkers of response. These studies will be instrumental in guiding the clinical development of this compound and realizing its full potential in cancer immunotherapy.
Disclaimer: this compound is an investigational compound and is not approved for any indication. The information provided in this guide is for research and informational purposes only.
References
- 1. Immunomodulatory activity of lenvatinib contributes to antitumor activity in the Hepa1‐6 hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of Combinations of Cytotoxic Chemotherapy and Immune Checkpoint Inhibitors Is Model-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Preclinical Rationale for Targeting the PD-1/PD-L1 Axis in Combination with a CD38 Antibody in Multiple Myeloma and Other CD38-Positive Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A preclinical study: correlation between PD-L1 PET imaging and the prediction of therapy efficacy of MC38 tumor with 68Ga-labeled PD-L1 targeted nanobody | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-PD-1/PD-L1 therapy augments lenvatinib's efficacy by favorably altering the immune microenvironment of murine anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Effects of Lenvatinib Plus Anti–Programmed Cell Death Protein 1 in Mice and Rationale for Patient Enrichment in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Combination Foretinib and Anti-PD-1 Antibody Immunotherapy for Colorectal Carcinoma [frontiersin.org]
- 11. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pasodacigib and Sonidegib: Two Distinct Approaches in Cancer Therapy
In the landscape of targeted cancer therapies, pasodacigib and sonidegib represent two distinct investigational and clinical strategies, respectively. This guide provides a head-to-head comparison of these two agents, focusing on their disparate mechanisms of action, available experimental data, and the signaling pathways they modulate. While sonidegib is an established inhibitor of the Hedgehog signaling pathway with a clear clinical profile in advanced basal cell carcinoma, this compound is in the early stages of development as a Diacylglycerol Kinase Alpha (DGKA) inhibitor, with its clinical potential yet to be fully elucidated.
Mechanism of Action: Targeting Different Cellular Pathways
The most significant distinction between this compound and sonidegib lies in their molecular targets and the signaling pathways they inhibit.
This compound: A Diacylglycerol Kinase Alpha (DGKA) Inhibitor
This compound is an inhibitor of Diacylglycerol Kinase Alpha (DGKA), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). Both DAG and PA are critical lipid second messengers involved in various cellular processes.[1] In the context of cancer, DGKA is implicated in promoting cell proliferation and survival.[2][3] By inhibiting DGKA, this compound is expected to increase the intracellular levels of DAG and decrease the levels of PA. This shift in the DAG/PA balance can lead to the activation of protein kinase C (PKC) and other DAG-effector proteins, which can, in turn, modulate cellular processes like apoptosis and cell cycle arrest.[1][2] Furthermore, DGKA inhibition has been shown to enhance anti-tumor immune responses.[4] The development of this compound is currently in the discovery phase.[5]
Sonidegib: A Hedgehog Signaling Pathway Inhibitor
Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[6][7][8] The Hh pathway is crucial during embryonic development and is largely inactive in adult tissues.[9] However, aberrant reactivation of this pathway is a known driver in several cancers, most notably basal cell carcinoma (BCC).[8][10][11] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO.[11] When the Hh ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of genes that promote cell proliferation and survival.[7][11] Sonidegib binds to and inhibits SMO, thereby blocking the entire downstream signaling cascade.[6][7]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound and sonidegib.
Clinical and Preclinical Data
The available data for sonidegib is extensive, stemming from rigorous clinical trials. In contrast, public information on this compound's experimental data is limited due to its early developmental stage.
This compound: Preclinical Data
As this compound is in the discovery phase of development, there is no publicly available clinical trial data.[5] Preclinical studies on DGKA inhibition have suggested potential anti-cancer effects, including the induction of apoptosis in glioblastoma cells and the inhibition of angiogenesis.[1][2] Further preclinical and eventually clinical studies will be necessary to establish the safety and efficacy of this compound.
Sonidegib: Clinical Data from the BOLT Study
Sonidegib's efficacy and safety have been well-characterized in the pivotal Phase II, randomized, double-blind BOLT (Basal cell carcinoma Outcomes with LDE225 Treatment) study in patients with locally advanced or metastatic basal cell carcinoma.[12][13][14][15][16]
Table 1: Efficacy of Sonidegib in the BOLT Study (30-Month Analysis) [13][16]
| Indication | Dosage | Objective Response Rate (ORR) - Central Review | Median Duration of Response (DoR) - Central Review |
| Locally Advanced BCC | 200 mg daily | 56.1% | 26.1 months |
| Metastatic BCC | 200 mg daily | 7.7% | 24.0 months |
Table 2: Common Adverse Events (AEs) of Sonidegib (200 mg) in the BOLT Study [13][17]
| Adverse Event | Frequency (Any Grade) |
| Muscle Spasms | 54% |
| Alopecia | 49% |
| Dysgeusia (Taste alteration) | 44% |
| Fatigue | 41-49% |
| Nausea | Not specified in top common AEs |
| Decreased Appetite | Not specified in top common AEs |
| Weight Decrease | Not specified in top common AEs |
Experimental Protocols
This compound
Due to the early, non-clinical stage of development for this compound, detailed experimental protocols for clinical trials are not available. Preclinical investigations would typically involve in vitro studies using cancer cell lines to assess the drug's effect on cell viability, proliferation, and signaling pathways, as well as in vivo studies in animal models (e.g., xenografts) to evaluate anti-tumor activity and toxicity.
Sonidegib: The BOLT Study Protocol
The BOLT study was a randomized, double-blind, multicenter, phase 2 clinical trial designed to evaluate the efficacy and safety of sonidegib in adult patients with locally advanced basal cell carcinoma (laBCC) not amenable to curative surgery or radiotherapy, or metastatic basal cell carcinoma (mBCC).[12][16]
-
Study Design: Patients were randomized in a 1:2 ratio to receive either 200 mg or 800 mg of sonidegib orally once daily.[16]
-
Patient Population: Eligible patients were treatment-naïve for Hedgehog pathway inhibitors.[16]
-
Endpoints: The primary endpoint was the objective response rate (ORR) as assessed by a central review committee using modified Response Evaluation Criteria in Solid Tumors (mRECIST).[13] Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[13]
-
Assessments: Tumor assessments were conducted at baseline, weeks 5 and 9, and then every 8 weeks during the first year and every 12 weeks thereafter.[15] Safety was monitored through the recording of adverse events, laboratory tests, and physical examinations.[15]
Experimental Workflow Diagram
Conclusion
This compound and sonidegib are two molecules at vastly different stages of drug development, targeting distinct signaling pathways implicated in cancer. Sonidegib is a well-established Hedgehog pathway inhibitor with proven efficacy and a defined safety profile for the treatment of advanced basal cell carcinoma. In contrast, this compound is an early-stage investigational drug targeting the DGKA pathway, with its therapeutic potential still under exploration.
A direct comparison of their performance is not currently feasible due to the lack of head-to-head clinical trials and the nascent stage of this compound's development. Future research, including preclinical and clinical studies, will be essential to delineate the therapeutic role, if any, of this compound in oncology. For researchers and drug development professionals, the comparison of these two agents highlights the diverse strategies being employed to combat cancer by targeting critical cellular signaling pathways. While sonidegib provides a clear example of a successful targeted therapy, this compound represents a novel approach with a mechanism of action that warrants further investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Diacylglycerol kinase alpha is a critical signaling node and novel therapeutic target in glioblastoma and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DGK-α: A Checkpoint in Cancer-Mediated Immuno-Inhibition and Target for Immunotherapy [frontiersin.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bccancer.bc.ca [bccancer.bc.ca]
Independent Verification of Pasodacigib's Mechanism: A Comparative Guide to DGKα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pasodacigib (BAY 2862789), an investigational Diacylglycerol Kinase alpha (DGKα) inhibitor, with other molecules targeting the same pathway. The information presented herein is supported by experimental data from preclinical and ongoing clinical studies, offering a comprehensive overview for researchers in oncology and immunology.
This compound is an orally bioavailable small molecule inhibitor of DGKα, an enzyme that plays a crucial role in regulating T-cell activation and has been implicated in cancer cell proliferation and survival.[1][2] By inhibiting DGKα, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG. This, in turn, enhances T-cell receptor (TCR) signaling, promoting an anti-tumor immune response.[1][2][3] Additionally, direct anti-tumor effects may be exerted by inducing apoptosis and suppressing cancer cell proliferation.[2][4]
Comparative Analysis of DGKα Inhibitors
Several small molecules have been identified as inhibitors of DGKα. This section provides a comparative summary of their performance based on available preclinical data.
| Compound | Target(s) | IC50 (DGKα) | Cellular Activity (EC50) | Key Features |
| This compound (BAY 2862789) | DGKα | Data not publicly disclosed | Data not publicly disclosed | Orally bioavailable; in Phase 1 clinical trials for advanced solid tumors.[2][5][6] |
| Ritanserin | DGKα, 5HT2A/2B receptors | Low micromolar range | Not specified | Repurposed drug; lacks specificity for DGKα.[7][8] |
| R59022 | DGKα | Nanomolar range | Not specified | First-generation inhibitor with poor selectivity and pharmacokinetics.[9] |
| R59949 | DGKα | 4.3 µM | Inactive at 20 µM in pERK assay | First-generation inhibitor with poor selectivity and pharmacokinetics.[9][10] |
| BMS-502 | DGKα, DGKζ | DGKα: 0.053 µM | pERK activation in human whole blood | Dual inhibitor of DGKα and DGKζ.[10] |
| Compound 2 (Insilico Medicine) | DGKα | 0.11 nM | IL-2 Induction: 1371 nM | Potent enzymatic activity.[9] |
| Compound 4 (Insilico Medicine) | DGKα | 0.27 nM | IL-2 Induction: 336 nM | Improved cellular activity compared to Compound 2.[9] |
| Compound 16 (Insilico Medicine) | DGKα | 0.27 nM | pERK activation: ~111 nM (average) | Potent and selective with favorable in vitro ADME profile.[11] |
Signaling Pathway and Mechanism of Action
The inhibition of DGKα by this compound and its alternatives leads to the modulation of downstream signaling pathways critical for T-cell function and cancer cell biology.
Experimental Protocols
The verification of this compound's mechanism and the comparison with other inhibitors rely on a set of key in vitro and cellular assays.
DGKα Enzymatic Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of DGKα by measuring the amount of ADP produced during the phosphorylation of DAG.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant DGKα enzyme, a DAG substrate (e.g., 1,2-dilauroyl-sn-glycerol), ATP, and the test compound (e.g., this compound) at various concentrations in a suitable buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence signal, which is proportional to the amount of ADP generated and thus the DGKα activity, is measured using a luminometer. The IC50 value, representing the concentration of the inhibitor required to reduce DGKα activity by 50%, is calculated from the dose-response curve.[9]
T-Cell Activation Assays
These assays assess the functional consequence of DGKα inhibition on T-cell activity.
1. IL-2 Production Assay:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are cultured in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the DGKα inhibitor.
-
Measurement: After a defined incubation period, the concentration of Interleukin-2 (IL-2) in the cell culture supernatant is measured using an ELISA kit.
-
Analysis: The EC50 value, the concentration of the inhibitor that induces a half-maximal increase in IL-2 production, is determined.[9][11]
2. Phospho-ERK (pERK) Assay:
-
Cell Stimulation: Similar to the IL-2 assay, T-cells (either isolated or within PBMCs) are stimulated in the presence of the inhibitor.
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pERK and T-cell markers (e.g., CD4, CD8). The level of pERK is then quantified by flow cytometry.
-
Analysis: An increase in the pERK signal indicates activation of the MAPK pathway downstream of the TCR. The EC50 for pERK induction can be calculated.[10][11]
Conclusion
This compound represents a promising clinical-stage DGKα inhibitor with the potential to enhance anti-tumor immunity.[2] The independent verification of its mechanism of action relies on a combination of enzymatic and cellular assays that are standard in the field of kinase drug discovery. The comparative data, although limited for this compound itself due to its developmental stage, suggests that newer generations of DGKα inhibitors exhibit high potency and selectivity.[9][11] Further preclinical and clinical data for this compound will be crucial for a more definitive comparison with other inhibitors and for fully elucidating its therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BAY-2862789 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. oncology.medicalaffairs.bayer.com [oncology.medicalaffairs.bayer.com]
- 6. An Open-label, Phase 1, First-in-human, Dose Escalation Study to Evaluate the Safety, Tolerability, Maximum Tolerated or Administered Dose, Pharmacokinetics, Pharmacodynamics, and Tumor Response Profile of the Diacylglycerol Kinase Alpha Inhibitor (DGKαi) BAY 2862789 in Participants With Advanced Solid Tumors - AdisInsight [adisinsight.springer.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pasodacigib
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Pasodacigib are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on the safety data sheets (SDS) of similar hazardous pharmaceutical compounds and general guidelines for hazardous waste management provides a robust framework for its safe disposal. This guide offers procedural, step-by-step information to manage this compound waste effectively.
Hazard Classification and Safety Precautions
This compound, as a potent pharmaceutical compound, should be managed as a hazardous substance. General safety precautions, as outlined in various safety data sheets for similar materials, must be strictly followed to minimize exposure risks.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, eye protection, and face protection when handling this compound.[1][2][3][4][5]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][2][3] Wash hands thoroughly after handling.[1][3]
-
Ventilation: Handle this compound in well-ventilated areas or within closed systems to avoid inhalation of dust or fumes.[1][3][4]
-
Environmental Release: Prevent the release of this compound into the environment.[1][2] Spills should be collected and managed as hazardous waste.[1]
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste, from initial segregation to final disposal.
References
Essential Safety and Handling Protocols for Pasodacigib
Disclaimer: Specific safety data for Pasodacigib, including a formal Safety Data Sheet (SDS), is not publicly available at this time. The following guidelines are based on general best practices for handling potent, non-volatile small molecule kinase inhibitors in a research and development setting. Researchers must obtain the compound-specific SDS from the manufacturer or supplier for detailed and definitive safety information before commencing any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is intended to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure to potent pharmaceutical compounds.[1][2] The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Body Area | PPE Recommendation | Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of airborne particles, especially when handling the solid compound. |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against direct skin contact. Double-gloving is recommended when handling potent compounds. |
| Eyes | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles.[2][3] Prescription glasses are not a substitute for safety goggles.[4] |
| Body | Disposable, fluid-resistant lab coat or gown | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes and disposable shoe covers | Prevents contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan for Handling and Weighing
Adherence to a strict operational plan is crucial to minimize exposure risk during the handling and weighing of this compound.
Experimental Protocol: Weighing of this compound Powder
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Prepare all necessary equipment (e.g., weigh paper, spatula, vials) and place them within the containment area.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper using a clean spatula.
-
Avoid any actions that could generate dust.
-
Once the desired weight is achieved, securely close the stock container.
-
-
Solubilization (if applicable):
-
If preparing a solution, add the solvent to the vial containing the weighed this compound within the containment area.
-
Ensure the vial is securely capped before removing it from the containment area.
-
-
Decontamination:
-
Wipe down all surfaces and equipment within the containment area with an appropriate deactivating solution (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of these solutions down the drain.
-
Decontamination: Follow institutional guidelines for the disposal of hazardous chemical waste.
Emergency Procedures: Spill Response
In the event of a spill, a clear and practiced response plan is critical. The following workflow outlines the immediate steps to be taken.
References
- 1. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. health.maryland.gov [health.maryland.gov]
- 4. 1.4 Additional Precautions and Personal Protective Equipment (PPE) – Clinical Procedures for Safer Patient Care [pressbooks.bccampus.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
